2-(oxan-2-ylsulfanyl)acetic Acid
Description
The exact mass of the compound 2-(oxan-2-ylsulfanyl)acetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(oxan-2-ylsulfanyl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(oxan-2-ylsulfanyl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(oxan-2-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-6(9)5-11-7-3-1-2-4-10-7/h7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDVJZULSKYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403393 | |
| Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125488-66-6 | |
| Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-ylsulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-((Tetrahydro-2H-pyran-2-yl)thio)acetic Acid: Technical Profile & Applications
The following technical guide details the structure, physicochemical properties, synthesis, and applications of 2-((tetrahydro-2H-pyran-2-yl)thio)acetic acid .
Executive Summary
2-((Tetrahydro-2H-pyran-2-yl)thio)acetic acid (CAS: 125488-66-6 ) is a specialized organosulfur compound serving primarily as a protected equivalent of thioglycolic acid (mercaptoacetic acid).[1] Characterized by a tetrahydropyranyl (THP) group masking the thiol moiety, this molecule allows researchers to leverage the carboxylic acid functionality in peptide coupling or esterification reactions without interference from the nucleophilic sulfur. It is a critical building block in the synthesis of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and complex heterocyclic libraries.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(oxan-2-ylsulfanyl)acetic acid |
| Common Synonyms | S-(Tetrahydropyran-2-yl)thioglycolic acid; (Tetrahydro-2H-pyran-2-ylthio)acetic acid |
| CAS Number | 125488-66-6 |
| Molecular Formula | C₇H₁₂O₃S |
| Molecular Weight | 176.23 g/mol |
| SMILES | O=C(O)CSC1CCCCO1 |
Structural Analysis
The molecule consists of a thioglycolic acid backbone where the sulfhydryl (-SH) hydrogen is replaced by a tetrahydropyran-2-yl (THP) ring.
-
Hemithioacetal Linkage: The sulfur atom is bonded to the anomeric carbon (C2) of the pyran ring. This C-S bond is chemically a monothioacetal, imparting specific acid-lability.
-
Chirality: The C2 position of the tetrahydropyran ring is a chiral center. Synthetically produced material is typically a racemic mixture (
) unless chiral separation or asymmetric catalysis is employed. -
Conformation: The sulfur substituent at the anomeric position is subject to the anomeric effect , often favoring an axial orientation to stabilize the antibonding orbitals of the ring oxygen.
Structural Visualization
The following diagram illustrates the connectivity and the specific hemithioacetal linkage.
Physicochemical Properties[2][3][4][5]
| Property | Value | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Typically solidifies upon cooling; commercial salts (K+) are solids. |
| Boiling Point | ~145°C (at 0.5 mmHg) | Predicted; decomposes at high temperatures due to thioacetal instability. |
| pKa | 3.6 – 3.8 | Comparable to thioglycolic acid; slightly higher due to thioether induction. |
| LogP | ~1.2 | Moderately lipophilic due to the THP ring. |
| Solubility | DCM, EtOAc, MeOH, DMSO | High solubility in organic solvents; sparingly soluble in water (acid form). |
Synthesis & Manufacturing
The industrial and laboratory synthesis relies on the acid-catalyzed addition of thioglycolic acid to 3,4-dihydro-2H-pyran (DHP). This reaction follows a Markovnikov addition mechanism.
Synthetic Protocol
Reagents: Thioglycolic acid (1.0 equiv), 3,4-Dihydro-2H-pyran (1.1 equiv).
Catalyst:
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with thioglycolic acid and dry DCM under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 3,4-dihydro-2H-pyran dropwise to control the exotherm.
-
Catalysis: Add catalytic pTSA. Stir at 0°C for 30 minutes, then warm to room temperature for 2-4 hours.
-
Quenching: Wash the organic layer with saturated
(careful pH control required to retain the acid in aqueous phase if purifying as salt, or wash with brine to keep acid in organic). Correction: To isolate the free acid, wash with water/brine. To isolate as a salt, extract with base. -
Purification: Dry over
, filter, and concentrate in vacuo. The product is often used without distillation due to thermal instability.
Reaction Mechanism Diagram
Reactivity & Applications
Protecting Group Utility
The primary utility of this molecule is as a masked thiol . The THP group protects the sulfur from oxidation (disulfide formation) and alkylation during multi-step synthesis.
-
Stability: Stable to basic conditions (e.g., ester saponification, amide coupling with EDC/NHS).
-
Deprotection: The THP group is removed using mild aqueous acid (e.g., acetic acid/water, dilute HCl) or heavy metal salts (AgNO₃), liberating the free thiol.
Medicinal Chemistry Applications[2][4][6]
-
MMP Inhibitor Fragments: The hydroxamic acid derivatives of this scaffold are investigated as Matrix Metalloproteinase (MMP) inhibitors. The sulfur atom coordinates with the Zinc ion in the enzyme's active site.
-
Peptidomimetics: Used to introduce a mercaptoacetyl group into peptide chains. The THP group is kept intact during peptide coupling and removed in the final global deprotection step.
-
Library Synthesis: The carboxylic acid allows for the rapid generation of amide libraries. Once the diversity is introduced at the acid end, the sulfur can be deprotected and further functionalized (e.g., reaction with maleimides).
Comparison: S-THP vs. O-THP
It is crucial to distinguish this molecule from its oxygen analog, 2-(tetrahydro-2H-pyran-2-yloxy)acetic acid.
-
S-THP (This Topic): C-S bond. More nucleophilic upon deprotection. Used for thiol chemistry.[2]
-
O-THP: C-O bond. Used for alcohol protection.
-
Note: The S-THP linkage is generally more stable to acid hydrolysis than the O-THP linkage, often requiring slightly more vigorous conditions or specific scavengers to remove.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
-
Odor: Characteristic sulfide stench (rotten cabbage/garlic-like). Handle only in a fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is prone to oxidation to the sulfoxide if exposed to air for prolonged periods.
References
-
PubChem. (2025).[3] Compound Summary: 2-((tetrahydro-2H-pyran-2-yl)thio)acetic acid.[1] National Library of Medicine. Retrieved from [Link]
-
Hoan, D. Q. (2018).[4] Reaction of Schiff Bases with Thioglycolic Acid: Synthesis of Thiazolidin-4-one Compounds. Hue University Journal of Science. Retrieved from [Link][4]
Sources
- 1. 125488-66-6 | 2-((Tetrahydro-2H-pyran-2-yl)thio)acetic acid - AiFChem [aifchem.com]
- 2. RU2039040C1 - Process for preparing thioglycolic acid - Google Patents [patents.google.com]
- 3. 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid | C10H11NO3S | CID 737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Heterocyclic Acetic Acid Derivatives in Organic Synthesis and Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the utility of heterocyclic acetic acid derivatives as versatile building blocks in modern organic synthesis and drug discovery. While the specific compound 2-(oxan-2-ylsulfanyl)acetic acid is not extensively documented in the reviewed literature, this guide will delve into the synthesis and applications of structurally related and functionally analogous compounds. By examining these related structures, we can infer potential synthetic strategies and applications for this class of molecules.
The core components of the target molecule—a saturated oxygen-containing heterocycle (oxane), a thioether linkage, and an acetic acid moiety—are all prevalent motifs in medicinally relevant compounds. This guide will therefore focus on:
-
2-(Oxan-2-yl)acetic acid: A close structural analog lacking the sulfur atom, which serves as a valuable case study for the incorporation of the oxane ring.
-
Thioacetic acid derivatives of heterocycles: To understand the role and reactivity of the thioacetic acid group when attached to a heterocyclic core.
-
The strategic importance of the oxane (tetrahydropyran) ring in medicinal chemistry.
By dissecting these components, this guide aims to provide a comprehensive and practical resource for researchers interested in leveraging these structural motifs in their synthetic endeavors.
Part 1: The 2-(Oxan-2-yl)acetic Acid Building Block
2-(Oxan-2-yl)acetic acid, also known as 2-(tetrahydro-2H-pyran-2-yl)acetic acid, is a valuable building block in organic synthesis, particularly for the construction of natural products and biologically active molecules.[1][2][3] The tetrahydropyran (THP) ring is a common feature in many natural products with significant biological and pharmacological properties.[4]
Synthesis and Properties
Chemical Data for 2-(Oxan-2-yl)acetic acid: [1][3]
| Property | Value |
| CAS Number | 13103-40-7 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | White solid |
| Melting Point | 55-57 °C |
| Boiling Point | 110-112 °C at 2 mmHg |
The synthesis of derivatives of 2-(oxan-2-yl)acetic acid can be achieved through various methods. For instance, 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester can be synthesized by the reaction of 3,4-dihydro-2H-pyran with glycolic acid butyl ester in the presence of a catalytic amount of concentrated hydrochloric acid.[5]
Application in Natural Product Synthesis: The Case of Civet
A significant application of this building block is in the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, a substance used in the perfume industry.[4] The cis-2,6-disubstituted tetrahydropyran moiety presents a synthetic challenge, and various strategies have been developed to address this.[4] One successful approach utilizes the readily available and inexpensive chiral reagent tri-O-acetyl-D-glucal as a starting material to synthesize the target molecule.[4]
Part 2: Thioacetic Acid Derivatives of Heterocycles in Synthesis
The thioacetic acid moiety, when attached to a heterocyclic core, provides a versatile handle for further functionalization and can impart specific biological activities. The sulfur atom can act as a nucleophile or be oxidized to sulfoxides and sulfones, expanding the chemical space accessible from a common intermediate.
Synthesis of Heterocyclic Thioacetic Acids
A general and straightforward method for the synthesis of these compounds involves the reaction of a heterocyclic thiol with a haloacetic acid, typically in the presence of a base.
Example Protocol: Synthesis of 2-(Benzothiazol-2-ylsulfanyl)acetic acid [6]
-
A solution of benzothiazole-2-thiol (1.00 mmol) and K₂CO₃ (1.50 mmol) in methanol (15 ml) is prepared.
-
This solution is slowly added to a solution of 2-chloroacetic acid (1.20 mmol) in methanol (10 ml).
-
The resulting mixture is stirred and refluxed for 20 hours.
-
After cooling, the reaction mixture is filtered to yield the product.
This method can be adapted for other heterocyclic thiols, such as 2-thiazoline-2-thiol, to produce compounds like (4,5-dihydro-thiazol-2-ylsulfanyl)-acetic acid.[7]
Workflow for the Synthesis of Heterocyclic Thioacetic Acids:
Caption: General workflow for the synthesis of heterocyclic thioacetic acids via S-alkylation.
Applications in Medicinal Chemistry
Derivatives of heterocyclic thioacetic acids have been explored for various therapeutic applications. For example, 2-arylsulfanyl-phenyl piperazinyl acetic acids have been identified as potent inhibitors of the glycine transporter-1 (GlyT-1), a potential target for the treatment of schizophrenia.[8] The synthesis of these complex molecules often involves the thioacetic acid moiety as a key component.
Furthermore, compounds incorporating the thioacetic acid motif linked to other heterocyclic systems have been investigated for their analgesic and antimicrobial activities.[9]
Part 3: The Strategic Importance of the Oxane Ring in Drug Discovery
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can significantly impact its physicochemical and pharmacokinetic properties.
Key Advantages of the Oxane Moiety:
-
Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analog, cyclohexane.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than more electron-rich aromatic or other heterocyclic systems.
-
Favorable Lipophilicity: It provides a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-like properties.
-
Conformational Rigidity: The ring structure reduces the number of rotatable bonds, which can lead to a more favorable entropy of binding to a biological target.
The oxetane ring, a smaller four-membered oxygen-containing heterocycle, has also gained significant attention in drug discovery for similar reasons, highlighting the value of saturated oxygen heterocycles in designing new therapeutics.[10]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester[5]
Materials:
-
3,4-dihydro-2H-pyran (84 g)
-
Glycolic acid butyl ester (132 g)
-
Concentrated hydrochloric acid (0.5 ml)
-
Sodium bicarbonate (1 g)
Procedure:
-
Dissolve 3,4-dihydro-2H-pyran and glycolic acid butyl ester at room temperature.
-
Add concentrated hydrochloric acid to the solution. The temperature will rise to approximately 90°C.
-
Cool the solution to room temperature and stir for 2 hours.
-
Add sodium bicarbonate.
-
Distill the crude product under reduced pressure (17 Torr) to obtain the pure 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester (Boiling Point: 127°C at 17 Torr).
Protocol 2: Synthesis of 2-(4-formylphenoxy)acetic Acids[11]
Materials:
-
Substituted 4-hydroxybenzaldehyde (20 mmol)
-
Ethyl bromoacetate (3.34 g, 20 mmol)
-
Potassium carbonate (K₂CO₃) (5.52 g, 40 mmol)
-
Dimethylformamide (DMF) (30 mL)
-
Aqueous Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
Procedure:
-
Esterification: In a round-bottom flask, dissolve the substituted 4-hydroxybenzaldehyde in DMF. Add ethyl bromoacetate and K₂CO₃.
-
Stir the mixture for 12 hours at room temperature.
-
Hydrolysis: Subject the resulting ester to hydrolysis using a mixture of aqueous NaOH and MeOH at 20°C for 12 hours.
-
Acidify the reaction mixture to precipitate the 2-(4-formylphenoxy)acetic acid.
-
Filter and dry the product.
Conclusion
References
- Benchchem. (n.d.). 2-(oxiran-2-yl)acetic Acid | 33278-09-0.
- Alvaro, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-30.
- AChemBlock. (2026). 2-(oxan-2-yl)acetic acid 97% | CAS: 13103-40-7.
- PubChem. (n.d.). 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid.
- PubChem. (n.d.). 2-(oxiran-2-yl)acetic Acid | C4H6O3 | CID 9898806.
- Apollo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yl)acetic acid.
- Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-2-yl)acetic acid.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
- Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9.
- PMC. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)acetic acid.
- Kozyrod, R. P., & Pinhey, J. T. (n.d.). THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses Procedure.
- PrepChem.com. (n.d.). Synthesis of 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester.
- ChemRxiv. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.
- Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- PubChem. (n.d.). 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221.
- PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- Sigma-Aldrich. (n.d.). (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid AldrichCPR 876716-61-9.
- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- chemicalbook. (n.d.). (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis.
- PMC. (n.d.). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid.
- Queen's University Belfast. (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies.
- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
- Frontiers. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- ResearchGate. (n.d.). Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives | Request PDF.
Sources
- 1. 2-(oxan-2-yl)acetic acid 97% | CAS: 13103-40-7 | AChemBlock [achemblock.com]
- 2. 13103-40-7 Cas No. | 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | Apollo [store.apolloscientific.co.uk]
- 3. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | 13103-40-7 [sigmaaldrich.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-(Benzothiazol-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Manipulation of S-Tetrahydropyranyl (S-THP) Protecting Groups
Executive Summary
The S-tetrahydropyranyl (S-THP) group represents a robust protection strategy for sulfhydryl (thiol) moieties, offering distinct advantages over its oxygen counterpart (O-THP). While often grouped together with O-THP ethers, S-THP thioethers exhibit a significantly different stability profile, particularly in acidic media.
This guide addresses a common misconception in drug development: that S-THP and O-THP are equipotent in lability. In reality, the S-THP bond is kinetically more stable to Brønsted acid hydrolysis than the O-THP bond, often requiring higher acid concentrations or elevated temperatures for cleavage. This stability arises from the lower basicity of sulfur compared to oxygen, which retards the initial protonation step required for acid-catalyzed hydrolysis. Consequently, chemoselective deprotection strategies often necessitate "soft" Lewis acids (e.g., Ag(I), Hg(II)) rather than simple aqueous Brønsted acids.
Part 1: Mechanistic Underpinnings
To master S-THP stability, one must understand the kinetics of its formation and hydrolysis. Unlike the O-THP ether, the S-THP thioether involves the interaction of a soft nucleophile (thiol) with the hard electrophile (oxocarbenium ion).
Formation Mechanism
The protection step is an acid-catalyzed addition of the thiol to 3,4-dihydro-2H-pyran (DHP).[1] The driving force is the formation of a stable hemithioacetal.
Hydrolysis Mechanism (The Stability Crux)
The acid-mediated removal of S-THP follows an A1 mechanism (unimolecular acid-catalyzed hydrolysis).
-
Protonation: The sulfur atom (or the ring oxygen) must be protonated. Because sulfur is less basic than oxygen, this step is less favorable for S-THP than O-THP, conferring greater stability.
-
Rate-Determining Step (RDS): Cleavage of the C-S bond to release the thiol and generate the oxocarbenium ion.
-
Equilibrium: The reaction is reversible; without a scavenger (e.g., water in excess), the oxocarbenium ion can re-alkylate the thiol.
Visualization: Acid Hydrolysis Pathway
The following diagram illustrates the critical protonation states and the divergence between stable intermediates and cleavage products.
Caption: Mechanism of acid-catalyzed S-THP hydrolysis. Note the reversibility (dotted red line) if water is insufficient.
Part 2: Stability Profile in Acidic Media
The stability of S-THP is not binary; it is a spectrum dependent on pH, solvent dielectric constant, and temperature.
Comparative Stability Data
The following table summarizes the stability of S-THP relative to O-THP and other common thiol protecting groups.
| Protecting Group | Stability (pH 1-3) | Stability (pH 4-6) | Stability (Base) | Deprotection Reagent of Choice |
| S-THP | Moderate (Slow hydrolysis) | Stable | Stable | AgNO₃ / HgCl₂ (Soft Acid) |
| O-THP | Labile (Rapid hydrolysis) | Moderate | Stable | AcOH / H₂O / THF |
| S-Trityl | Labile | Stable | Stable | TFA / Silanes |
| S-Acetyl | Stable | Stable | Labile | NaOMe / MeOH |
The "Hard vs. Soft" Acid Rule
-
Brønsted Acids (Hard): S-THP is surprisingly resistant. For example, while O-THP can be removed with acetic acid at 45°C, S-THP often survives these conditions.[2] Complete removal with Brønsted acids typically requires stronger acids (e.g., HCl, TFA) or higher temperatures, which may jeopardize other sensitive functional groups.
-
Lewis Acids (Soft): S-THP is highly labile to thiophilic metals. Silver(I) and Mercury(II) coordinate strongly to the sulfur, polarizing the C-S bond and inducing cleavage under neutral or mildly acidic conditions.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The inclusion of monitoring steps and quenching criteria ensures reproducibility.
Protocol A: Protection (Formation of S-THP)
Use this for installing the group on a free thiol.
Reagents:
-
Substrate (R-SH)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Setup: Dissolve R-SH in DCM (0.1 M concentration) under an inert atmosphere (N₂/Ar).
-
Addition: Add DHP via syringe. Then, add the acid catalyst (PPTS) in one portion.
-
Reaction: Stir at Room Temperature (20-25°C).
-
Self-Validation: Monitor via TLC.[3] The thiol spot should disappear. A less polar diastereomeric pair (two spots close together) will appear.
-
Timeframe: Typically 2–4 hours.
-
-
Quench: Add saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography. Note: You will likely isolate a mixture of diastereomers.
Protocol B: Chemoselective Deprotection (Silver-Mediated)
Use this when the molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that would not survive strong acid hydrolysis.
Reagents:
-
S-THP Substrate
-
Silver Nitrate (AgNO₃) (1.1 - 1.5 equiv)
-
Solvent: Methanol / Water (4:1)
-
Workup Reagent: Dithiothreitol (DTT) or H₂S (gas) or HCl (if acid stable)
Workflow:
-
Solvation: Dissolve substrate in MeOH/H₂O.
-
Activation: Add AgNO₃ solution (dissolved in minimal water) dropwise.
-
Observation: A white/gray precipitate (Ag-thiolate complex) may form immediately.
-
-
Cleavage: Stir for 30–60 minutes at RT.
-
Liberation (The Critical Step): The thiol is currently bound to silver. You must displace it.
-
Method: Add excess DTT (3-5 equiv) or bubble H₂S gas (in a fume hood!).
-
Visual Cue: A black precipitate (Ag₂S) will form, indicating the silver has been scavenged.
-
-
Filtration: Filter the black solid through a Celite pad.
-
Isolation: Concentrate the filtrate to obtain the free thiol.
Protocol C: Deprotection (Acid-Mediated)
Use this for robust substrates where heavy metals must be avoided.
Reagents:
-
2N HCl or TFA
-
Solvent: THF / Methanol (1:1)
Workflow:
-
Mix: Dissolve substrate in THF/MeOH.
-
Acidify: Add 2N HCl (approx 10-20% of total volume).
-
Heat: Heat to 50–60°C. Note: RT is often insufficient for S-THP.
-
Monitor: Check TLC every hour.
-
Quench: Neutralize carefully with 1M NaOH or NaHCO₃ at 0°C to prevent disulfide formation (oxidation) during workup.
Part 4: Decision Logic for Deprotection
The following decision tree assists in selecting the optimal deprotection strategy based on substrate complexity.
Caption: Decision matrix for selecting S-THP deprotection conditions.
Part 5: Troubleshooting & Optimization
The Diastereomer Problem
S-THP introduces a chiral center at the acetal carbon. If your substrate is chiral, you will form two diastereomers.[1]
-
Impact: NMR spectra will show "doubling" of peaks. HPLC may show two peaks.
-
Solution: Do not attempt to separate them unless necessary for crystallography. Treat them as a single compound. Upon deprotection, they converge back to the single enantiomer of the thiol.
Incomplete Deprotection
If Acid Hydrolysis (Protocol C) stalls:
-
Cause: Equilibrium is re-forming the S-THP.
-
Fix: Add a "scavenger" for the released aldehyde. The addition of 1,2-ethanedithiol (0.5 equiv) can trap the released 5-hydroxypentanal, driving the equilibrium forward.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1][4][5] [Link]
-
Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones. The Journal of Organic Chemistry. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme Chemistry. [Link]
-
Habermann, J., et al. (1999). Silver salts as new catalysts for the deprotection of S-tert-butyl and S-trityl thioethers. Tetrahedron Letters. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
Methodological & Application
Application Note: Selective S-Protection of Mercaptoacetic Acid with Dihydropyran (DHP)
Executive Summary
This application note details the protocol for the chemoselective protection of the thiol group in mercaptoacetic acid (thioglycolic acid) using 3,4-dihydro-2H-pyran (DHP). While DHP is a versatile protecting group for alcohols, thiols, and carboxylic acids, the kinetic and thermodynamic stability profiles of these adducts differ significantly.
Key Technical Insight: The S-tetrahydropyranyl (S-THP) thioether is significantly more stable to hydrolysis than the corresponding O-tetrahydropyranyl ester formed at the carboxylic acid. This protocol leverages this differential stability to isolate the S-protected free acid, S-(tetrahydro-2H-pyran-2-yl)thioglycolic acid, which is a critical intermediate for preventing disulfide formation during subsequent amide couplings or peptide synthesis.
Mechanistic Principles
The reaction proceeds via an acid-catalyzed electrophilic addition. The protonation of the enol ether (DHP) generates a resonance-stabilized oxocarbenium ion.[1] The thiol sulfur, being highly nucleophilic (soft nucleophile), attacks this hard electrophile.
Although the carboxylic acid can also attack the oxocarbenium ion to form a THP ester, these esters are highly labile and susceptible to hydrolysis during the aqueous workup, effectively rendering the reaction S-selective under the prescribed conditions.
Reaction Pathway Diagram[2]
Caption: Mechanistic pathway highlighting the kinetic preference for thiol addition and the hydrolytic instability of the ester byproduct.
Pre-Experimental Considerations
Reagents and Stoichiometry
Precise stoichiometry is vital to minimize polymerization of DHP and facilitate purification.
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv.[2] | Role |
| Mercaptoacetic Acid | 92.12 | 1.32 | 1.0 | Substrate |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 0.92 | 1.2 | Protecting Group |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | Solid | 0.01-0.05 | Catalyst |
| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent | 0.5 M Conc. |
Safety & Handling
-
Mercaptoacetic Acid: Potent stench (rotten eggs), corrosive, and toxic. MUST be handled in a high-efficiency fume hood. Double-gloving is recommended.
-
DHP: Flammable liquid.[3] Polymerizes exothermically in the presence of strong acids if not diluted.
Detailed Protocol
Step 1: Reaction Setup
-
Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Equip the flask with a pressure-equalizing addition funnel and a nitrogen inlet.
-
Add Mercaptoacetic Acid (10.0 mmol) and anhydrous DCM (20 mL) to the flask.
-
Add p-TsOH[2]·H₂O (0.1 mmol, 1 mol%) to the stirring solution.
-
Note: The catalyst loading can be increased to 5 mol% if the reaction is sluggish, but lower loading minimizes DHP polymerization.
-
Step 2: Controlled Addition
-
Cool the reaction mixture to 0°C using an ice bath.
-
Reasoning: The addition of thiols to enol ethers is exothermic. Cooling prevents runaway side reactions.
-
-
Dissolve DHP (12.0 mmol, 1.2 equiv) in DCM (5 mL) and transfer to the addition funnel.
-
Add the DHP solution dropwise over 15–20 minutes .
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Step 3: Monitoring & Completion
-
Stir for 2–4 hours .
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid.
-
Visualization:
-
UV: Mercaptoacetic acid has weak UV absorption.
-
Ellman’s Reagent (DTNB): Stains free thiols yellow. Disappearance of the yellow stain indicates reaction completion.
-
KMnO₄: Stains the THP ether and unreacted DHP.
-
-
Step 4: Workup (Critical for Selectivity)
-
Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) .
-
Transfer to a separatory funnel.
-
Extraction:
-
The product (as the sodium salt) will reside in the aqueous layer due to the free carboxylic acid.
-
Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove unreacted DHP and neutral impurities.
-
-
Acidification & Isolation:
-
Carefully acidify the aqueous layer to pH ~2–3 using 1M HCl (do not use concentrated acid to avoid cleaving the S-THP bond).
-
Extract the acidified aqueous layer with DCM (3 x 20 mL) .
-
Combine the organic layers, dry over MgSO₄ , filter, and concentrate under reduced pressure.
-
Step 5: Purification
-
The resulting oil is typically sufficiently pure (>95%) for subsequent steps.
-
If higher purity is required, Kugelrohr distillation can be performed (bp ~140°C at 0.5 mmHg), though thermal instability is a risk. Column chromatography is recommended if distillation is not viable.
Process Workflow
Caption: Operational workflow emphasizing the base-wash strategy to purify the product from neutral organic impurities.
Analytical Validation
To ensure the protocol was successful, verify the following data points.
Proton NMR (¹H-NMR, CDCl₃)
The formation of the thioacetal creates a chiral center, often resulting in diastereotopic splitting of the adjacent methylene protons.
-
δ 10.0–11.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Confirming the acid is free.
-
δ 4.9–5.2 ppm (m, 1H): Anomeric proton of the THP ring (S-CH -O). Diagnostic peak for protection.
-
δ 3.3–3.5 ppm (m, 2H): Methylene protons alpha to sulfur (-S-CH ₂-COOH).
-
Absence: No triplet at ~1.5–2.0 ppm corresponding to the free thiol (-SH ).
IR Spectroscopy
-
Disappearance: The characteristic weak S-H stretch at 2550–2600 cm⁻¹ should be absent.
-
Presence: Strong C=O stretch at 1700–1725 cm⁻¹ (Carboxylic acid).
Solubility Test (Self-Validation)
-
Take a small aliquot of the product and add saturated NaHCO₃.
-
Result: The product should dissolve with effervescence (CO₂ evolution).
-
Interpretation: If it dissolves, the carboxylic acid is free. If it remains an oil/solid, you likely formed the THP ester or polymerized the DHP.
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Strong "Rotten Egg" Smell in Product | Incomplete reaction (Free thiol remaining). | Check DHP quality (it degrades). Add 0.2 eq more DHP and stir longer. |
| Low Yield / Viscous Residue | DHP Polymerization. | Acid catalyst was too strong or temperature too high. Use PPTS (Pyridinium p-toluenesulfonate) instead of p-TsOH. |
| Product insoluble in Base | THP Ester formation. | Stir the crude mixture in mild aqueous base (NaOH/MeOH) for 30 mins, then re-acidify. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection of Thiols).[8][9]
-
Parham, W. E., & DeLaitsch, D. M. (1954). Heterocyclic Vinyl Ethers. V. 1,4-Dithiadiene, 1,4-Dithiadiene Disulfone and Related Compounds. Journal of the American Chemical Society, 76(19), 4962–4965. (Foundational work on DHP-Thiol addition).
-
Bernatowicz, M. S., Matsueda, G. R. (1990). Preparation of peptide-thioesters using 3,4-dihydro-2H-pyran-2-yl-thioglycolic acid. Journal of Organic Chemistry, 55, 3967-3969. (Specific synthesis of the target molecule).
-
BenchChem. (2025).[4] Application Notes and Protocols for Alcohol Protection with 3,4-Dihydro-2H-pyran. (General DHP handling and safety).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dihydropyran (DHP) [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium thioglycolate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Procedure for acid-catalyzed deprotection of S-THP thioglycolic acid
Application Note: Acid-Catalyzed Deprotection of S-THP Thioglycolic Acid
Abstract
This application note details the protocol for the acid-catalyzed cleavage of the S-tetrahydropyranyl (S-THP) protecting group from thioglycolic acid (mercaptoacetic acid). While S-THP ethers provide robust stability against basic and nucleophilic conditions during multi-step synthesis, their removal requires specific acidic conditions to regenerate the free thiol without inducing disulfide formation. This guide covers the mechanistic basis, optimized experimental procedures using Hydrochloric Acid (HCl) and p-Toluenesulfonic Acid (pTSA), and critical isolation strategies for the water-soluble product.
Introduction & Mechanistic Rationale
The Role of S-THP Protection
The S-THP group acts as a hemithioacetal protecting group. Unlike its oxygen counterpart (O-THP), the S-THP moiety exhibits enhanced stability toward weak acids and bases, making it valuable for masking the highly nucleophilic and oxidatively sensitive thiol group of thioglycolic acid during synthetic transformations (e.g., esterification of the carboxylic acid).
Reaction Mechanism
The deprotection proceeds via an acid-catalyzed hydrolysis (A1 mechanism).
-
Protonation: The reaction initiates with the protonation of the ring oxygen of the tetrahydropyranyl group. While sulfur is the site of attachment, the ring oxygen is more basic and facilitates the ring-opening.
-
Ring Opening: The protonated intermediate undergoes ring opening to form a resonance-stabilized oxocarbenium ion and the free thiol (thioglycolic acid).
-
Hydrolysis: The oxocarbenium ion is trapped by water to form 5-hydroxypentanal (which exists in equilibrium with its lactol form, 2-hydroxytetrahydropyran).
Key Consideration: Unlike O-THP ethers, S-THP ethers often require stronger acidic conditions or higher temperatures due to the lower basicity of the sulfur atom and the thermodynamics of the C-S bond cleavage.
Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of S-THP thioglycolic acid.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| S-THP Thioglycolic Acid | >95% Purity | Starting Material |
| Methanol (MeOH) | HPLC Grade | Solvent (solubilizes organic substrate) |
| Hydrochloric Acid (HCl) | 37% (Conc.) or 6M | Catalyst (Method A) |
| p-Toluenesulfonic Acid (pTSA) | Monohydrate | Catalyst (Method B - Non-aqueous start) |
| Dichloromethane (DCM) | ACS Grade | Extraction solvent |
| Inert Gas | Nitrogen ( | Prevents disulfide oxidation |
| Rotary Evaporator | Vacuum capability <10 mbar | Solvent removal |
Experimental Protocols
Two methods are provided. Method A is the standard aqueous acid hydrolysis, suitable for most robust scale-ups. Method B uses pTSA in organic solvent, often milder and better for substrates sensitive to strong mineral acids.
Method A: Hydrolysis using Aqueous HCl (Standard)
Context: Best for complete cleavage where the substrate contains no acid-labile esters (though the carboxylic acid of thioglycolic acid is stable).
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add a magnetic stir bar. -
Dissolution: Dissolve S-THP thioglycolic acid (1.0 equiv) in Methanol (0.5 M concentration).
-
Note: Methanol is preferred over ethanol to simplify solvent removal, though ethanol is a viable alternative.
-
-
Acidification: Add 6M HCl (2.0 - 3.0 equiv) dropwise to the stirring solution.
-
Stoichiometry: Excess acid is required to drive the equilibrium and ensure rapid protonation.
-
-
Reaction: Stir the mixture at Room Temperature (20–25°C) .
-
Monitoring: Check by TLC (System: 5% MeOH in DCM) or HPLC.
-
Time: Typically 2–4 hours. If reaction is slow, heat to mild reflux (60°C) for 1 hour.
-
-
Quench & Workup:
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Dilute the remaining aqueous residue with water.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x Vol).
-
Note: Thioglycolic acid (pKa ~3.6) will extract into the organic phase from the acidic aqueous solution.
-
-
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate. -
Purification: Vacuum distillation is recommended if high purity is required, as the byproduct (5-hydroxypentanal) may co-extract.
Method B: Methanolysis using p-Toluenesulfonic Acid (pTSA)
Context: A milder transacetalization approach.
-
Setup: Purge flask with
. -
Dissolution: Dissolve substrate in Methanol (0.2 M).
-
Catalysis: Add pTSA·
(0.1 – 0.2 equiv). -
Reaction: Heat to Reflux (65°C) for 2–4 hours.
-
Workup:
-
Concentrate to remove bulk Methanol.
-
Redissolve in DCM and wash with water (to remove pTSA).
-
Caution: Ensure the aqueous wash is slightly acidic (pH 3-4) to keep Thioglycolic acid in the organic layer, or perform a specific extraction at controlled pH.
Workflow Visualization
Figure 2: Operational workflow for the deprotection and isolation of thioglycolic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cleavage | S-THP stability is higher than O-THP. | Increase temperature to reflux or increase acid concentration (use Conc. HCl). |
| Disulfide Formation | Oxidation by air during workup. | Crucial: Perform all steps under |
| Low Yield | Product lost in aqueous phase. | Thioglycolic acid is water-soluble. Ensure the aqueous phase is pH < 2 before extraction into DCM. Saturate aqueous layer with NaCl (salting out). |
| Byproduct Contamination | 5-hydroxypentanal co-eluting. | Use vacuum distillation (TGA bp: 96°C @ 5 mmHg). The aldehyde byproduct has a higher boiling point/different volatility profile. |
Safety & Handling
-
Thioglycolic Acid: Corrosive, toxic, and possesses a strong, unpleasant skunk-like odor. All operations must be performed in a functioning fume hood.
-
Waste Disposal: All aqueous waste containing thiols should be treated with bleach (sodium hypochlorite) to oxidize the thiol to sulfonate before disposal, neutralizing the odor.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[14] (Standard reference for THP stability and cleavage conditions).
-
Bernady, K. F., et al. (1979). "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones." The Journal of Organic Chemistry, 44(9), 1438–1447.
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate.[4][9][15] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[16] The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational paper for pTSA/PPTS catalyzed THP chemistry).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Using 2-(oxan-2-ylsulfanyl)acetic acid as a RAFT polymerization agent
This Application Note provides a comprehensive technical guide on the strategic use of 2-(oxan-2-ylsulfanyl)acetic acid (also known as S-(tetrahydropyran-2-yl)thioglycolic acid) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Executive Summary
2-(oxan-2-ylsulfanyl)acetic acid is not a RAFT agent (Chain Transfer Agent, CTA) in itself, as it lacks the essential thiocarbonylthio (
Its primary utility lies in the Tetrahydropyranyl (THP) protecting group, which masks the reactive thiol during polymerization. Free thiols are notoriously problematic in radical polymerization due to high chain-transfer constants (leading to uncontrolled molecular weights) and oxidative coupling (disulfide formation). By using this precursor, researchers can synthesize RAFT agents that yield polymers with a latent thiol group, ready for "on-demand" deprotection and bioconjugation (e.g., Thiol-Ene click chemistry or gold surface tethering).
Part 1: Scientific Mechanism & Rationale
The Role of the THP-Protected Precursor
The molecule consists of a carboxylic acid tail (for attachment to the CTA) and a THP-protected thiol head.
-
Chemical Structure:
-
Function: It serves as a modular building block to introduce a protected thiol into the R-group (leaving group) or Z-group (stabilizing group) of a RAFT agent.
Mechanism of Action
-
Synthesis: The carboxylic acid group is coupled (via esterification) to a hydroxyl-functionalized RAFT agent (e.g., a hydroxyl-terminated trithiocarbonate).
-
Polymerization: The RAFT process proceeds. The THP ether bond is stable under standard radical conditions (60–80°C, neutral pH), preventing the sulfur from interfering with the radical propagation.
-
Deprotection: Post-polymerization, mild acid hydrolysis removes the THP group, revealing a reactive free thiol (
) at the polymer chain end.
Strategic Advantages
-
Prevention of Chain Transfer: Free thiols (
) have high transfer coefficients ( for acrylates). Using the THP-sulfide prevents this side reaction. -
Orthogonality: The THP group is stable against amines (unlike thioesters), allowing for specific amine-based functionalization elsewhere on the polymer before thiol deprotection.
Part 2: Experimental Protocols
Protocol A: Synthesis of a Masked-Thiol RAFT Agent
Objective: To synthesize a trithiocarbonate RAFT agent functionalized with a protected thiol. Target Molecule:2-(2-(oxan-2-ylsulfanyl)acetoxy)ethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (Example Structure).
Reagents:
-
2-(oxan-2-ylsulfanyl)acetic acid (1.0 eq)
-
Hydroxyl-functional RAFT Agent (e.g., HO-CTA, 1.0 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the Hydroxyl-functional RAFT agent and 1.0 eq of 2-(oxan-2-ylsulfanyl)acetic acid in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Activation: Cool the solution to 0°C in an ice bath. Add 0.1 eq of DMAP.
-
Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Purification:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 0.1 M HCl (to remove DMAP), saturated
, and brine. -
Dry over
and concentrate under vacuum. -
Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient). The product is usually a yellow/orange oil (typical of trithiocarbonates).
-
-
Validation: Verify structure via
-NMR (Look for THP multiplets at 1.5–1.8 ppm and 4.8 ppm; disappearance of OH signal).
Protocol B: RAFT Polymerization using the Masked CTA
Objective: Polymerization of Methyl Methacrylate (MMA) with terminal thiol protection.
Reagents:
-
Monomer: MMA (remove inhibitor via basic alumina column).
-
CTA: Masked-Thiol RAFT Agent (from Protocol A).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anisole or Toluene.
Reaction Setup:
-
Stoichiometry: Target DP = 100. Ratio [Monomer]:[CTA]:[AIBN] = 100 : 1 : 0.2.
-
Mixing: In a Schlenk tube, combine MMA, CTA, AIBN, and solvent.
-
Degassing: Perform 3–4 freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen terminates RAFT).
-
Polymerization: Immerse in an oil bath at 70°C.
-
Termination: Quench by cooling to 0°C and exposing to air.
-
Isolation: Precipitate into cold methanol. The polymer will retain the yellow color of the CTA.
Protocol C: Post-Polymerization Deprotection (Thiol Activation)
Objective: Removal of THP to generate the free thiol.
Methodology:
-
Dissolve the polymer in THF or Methanol.
-
Add a few drops of concentrated HCl or Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2–4 hours.
-
Workup: Precipitate immediately or neutralize.
-
Note: Once deprotected, the polymer can form disulfides. Store under inert atmosphere or use immediately for conjugation (e.g., Maleimide reaction).
-
Part 3: Visualization & Logic
Workflow Diagram: From Precursor to Functional Polymer
Caption: Figure 1. Synthetic pathway for generating thiol-functionalized polymers using 2-(oxan-2-ylsulfanyl)acetic acid as a protective building block.
Data Summary: Comparison of Thiol Strategies in RAFT
| Strategy | Agent Used | Advantages | Disadvantages |
| Direct Thiol | Mercaptoacetic acid | Simple structure | High Chain Transfer ; Oxidative coupling; Broad PDI. |
| Disulfide | Bis-CTA disulfides | Cleavable | Premature cleavage; Lower stability. |
| THP-Protected | 2-(oxan-2-ylsulfanyl)acetic acid | High Fidelity ; No chain transfer; Stable to base. | Requires deprotection step; Acid sensitivity. |
Part 4: References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry. Link
-
Boyer, C., et al. (2009). The synthesis of thiol-functionalized polymers via RAFT polymerization and their use in the preparation of hybrid nanoparticles.[1] Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2] Polymer Chemistry. Link
-
PubChem. (2024). 2-(Oxan-2-ylsulfanyl)acetic acid - Compound Summary. National Library of Medicine. Link
Sources
Application Notes: Streamlining Peptide Thioester Synthesis with Acid-Labile Thiol Precursors
Executive Summary: Overcoming a Central Challenge in Chemical Protein Synthesis
The chemical synthesis of large peptides and proteins is largely powered by Native Chemical Ligation (NCL), a remarkably chemoselective reaction that stitches together two unprotected peptide fragments.[1][2][3] The cornerstone of this technique is the C-terminal peptide thioester, a critical intermediate that reacts with an N-terminal cysteine on a second peptide to form a native peptide bond.[4] While conceptually elegant, the practical synthesis of these thioesters has long been a bottleneck, particularly when using the popular and milder 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The primary obstacle is the inherent instability of the thioester bond to the basic conditions (typically 20% piperidine in DMF) required for repeated Fmoc group removal during peptide elongation.[5][6]
This guide details a powerful strategy that circumvents this issue by employing a "safety-catch" approach, exemplified by the use of reagents like 2-(oxan-2-ylsulfanyl)acetic acid . This class of reagents utilizes an acid-labile thiol protecting group—in this case, the tetrahydropyranyl (Thp) group—which is stable throughout the basic conditions of Fmoc-SPPS. The protected thiol is carried through the synthesis and is only "unmasked" during the final trifluoroacetic acid (TFA)-mediated cleavage step. The liberated thiol is then perfectly positioned to undergo a rapid, intramolecular acyl transfer, generating the desired C-terminal peptide thioester in a clean, efficient manner. This document provides the theoretical underpinnings, practical advantages, and detailed protocols for implementing this methodology in a research and drug development setting.
The Core Principle: Thioester Generation via Intramolecular Acyl Transfer
The strategy hinges on installing a C-terminal precursor that contains a protected thiol. The tetrahydropyranyl (Thp) group is an ideal choice for this role as it exhibits excellent stability to piperidine but is cleaved quantitatively under standard TFA cleavage conditions.[7] The overall mechanism can be broken down into three key phases:
-
Peptide Elongation: The peptide is assembled on a solid support functionalized with a linker containing the Thp-protected thiol moiety. Standard Fmoc-SPPS cycles are performed, and the protected thiol remains inert.
-
Concurrent Deprotection and Thiol Unmasking: Upon completion of the peptide sequence, the resin is treated with a strong acid cocktail (e.g., TFA/scavenger mix). This single step accomplishes three transformations simultaneously: cleavage of the peptide from the resin, removal of acid-labile side-chain protecting groups, and cleavage of the Thp group to reveal a free thiol.
-
Intramolecular Acyl Transfer: The newly liberated thiol nucleophilically attacks an adjacent, activated carbonyl group (engineered as part of the linker), triggering a rapid S-N or S-O acyl transfer. This reaction releases the peptide from the linker scaffold, yielding the final C-terminal thioester product.
The elegance of this approach lies in delaying the formation of the labile thioester until the final step, thereby isolating it from the harsh basic conditions of the synthesis.
Application Notes & Advantages
Primary Application: Native Chemical Ligation (NCL)
The peptide thioesters generated through this method are high-quality substrates for NCL. By ligating the thioester fragment with a partner peptide containing an N-terminal cysteine, researchers can synthesize proteins of considerable size, incorporate post-translational modifications, and create novel protein architectures that are inaccessible through purely biological methods.
Key Advantages of the Thp-Protected Thiol Strategy:
-
Full Fmoc-SPPS Compatibility: The core chemistry is robustly compatible with standard automated or manual Fmoc synthesis protocols without modification.
-
Simplified Workflow: Thioester generation occurs during the final cleavage step, removing the need for separate, solution-phase post-synthesis manipulations which can be low-yielding.
-
Reduced Epimerization Risk: By avoiding direct activation of the C-terminal carboxyl group with coupling reagents in the presence of a thiol, the risk of racemization at the C-terminal residue is significantly minimized.
-
High Purity of Crude Product: The intramolecular nature of the thioester-forming reaction is highly efficient, leading to cleaner crude products and simplifying subsequent purification.
-
Broad Applicability: The principle can be adapted to a variety of linker systems, offering flexibility in designing custom synthesis strategies.
Experimental Protocols
While 2-(oxan-2-ylsulfanyl)acetic acid is a conceptual model, we present a detailed protocol based on the well-established and mechanistically related N-acyl-benzimidazolinone (Nbz) method.[4][6] This method generates a stable C-terminal precursor that is rapidly converted to a highly reactive aryl thioester in the presence of a thiol catalyst under NCL conditions. This serves as a validated and field-proven workflow that embodies the principles of delayed thioester activation.
Protocol 1: Solid-Phase Synthesis of Peptide-Nbz Precursor
This protocol outlines the assembly of the peptide on a 3,4-diaminobenzoyl (Dbz)-functionalized resin.
-
Resin Preparation:
-
Place the desired amount of Rink Amide MBHA resin (e.g., 100 mg, 0.1 mmol scale) in a peptide synthesis vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour. Drain the DMF.
-
Load the first amino acid using standard coupling conditions (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMF for 1 hour).
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Peptide Elongation:
-
Perform automated or manual Fmoc-SPPS cycles.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 8 min).
-
Washing: Wash the resin with DMF (5x).
-
Coupling: Add the pre-activated Fmoc-amino acid solution (4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMF). Allow to react for 30-60 minutes.
-
Monitoring: Confirm completion of each coupling step using a qualitative Kaiser test.
-
Washing: Wash the resin with DMF (3x). Repeat the cycle for each amino acid in the sequence.
-
-
Formation of the N-acylurea (Nbz) Precursor:
-
After the final Fmoc deprotection and washing, swell the resin in DCM.
-
Add a solution of 4-nitrophenyl chloroformate (10 eq.) and DIPEA (10 eq.) in DCM. React for 2 hours at room temperature. This forms a peptidyl carbamate.
-
Wash the resin with DCM (5x) and DMF (5x).
-
Treat the resin with 20% DIPEA in DMF for 30 minutes to induce intramolecular cyclization to the N-acyl-benzimidazolinone (Nbz) linker.
-
Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under high vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Preparation: Prepare a fresh cleavage cocktail. For most peptides, a standard mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . If the peptide contains tryptophan, use TFA/TIS/H₂O/Ethanedithiol (EDT) (92.5:2.5:2.5:2.5).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Pellet the peptide by centrifugation (4000 rpm, 5 min). Decant the ether and wash the pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under vacuum and store at -20°C. The product is the peptide-Nbz precursor.
Protocol 3: Thioester Generation and Native Chemical Ligation
-
Reagent Preparation: Prepare a ligation buffer: 6 M Guanidinium-HCl, 200 mM sodium phosphate, pH 7.0.
-
Dissolution: Dissolve the crude peptide-Nbz precursor and the N-terminal cysteine-containing peptide fragment (1.2 eq.) in the ligation buffer to a final concentration of 1-5 mM each.
-
Thioesterification & Ligation: Add the thiol catalyst, typically 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM. The MPAA rapidly converts the peptide-Nbz into a reactive peptide-arylthioester in situ, which then immediately undergoes NCL with the Cys-peptide.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and LC-MS.
-
Purification: Once the reaction is complete, purify the final ligated protein product by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product.
Comparative Analysis of Fmoc-Compatible Thioesterification Methods
| Method | Principle | Typical Yield | Key Reagents | Advantages | Disadvantages |
| N-Acylurea (Nbz) [6] | Post-cleavage activation with external thiol. | High (70-90%) | Dbz-resin, MPAA | Robust, high-yielding, generates highly reactive aryl thioester in situ. | Requires synthesis on a specialized resin. |
| Hydrazide Linker [9] | Post-synthesis oxidation of a hydrazide linker to a reactive diazene, followed by thiolysis. | Good (60-75%) | Hydrazine resin, Oxidant (e.g., NBS), Thiol | Linker is very stable to SPPS conditions. | Requires an additional oxidation step before cleavage/thiolysis. |
| Acyl Transfer (e.g., Thp-thiol) | Intramolecular acyl transfer triggered by acid-labile deprotection of a thiol. | High (Expected) | Linker with S-Thp group, TFA | One-pot cleavage and thioester formation, simplified workflow. | Requires synthesis and validation of the specific linker. |
| Direct Thiolysis on Resin | Direct displacement of peptide from a specialized linker with a thiol. | Variable | Specialized resins (e.g., BAL) | Conceptually simple. | Can be slow and prone to racemization and side reactions. |
References
-
Burlina, F., et al. (2014). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Journal of Visualized Experiments. Available at: [Link]
-
Hojo, H. (2019). Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]
-
Behrendt, R., et al. (2019). A Shortcut to the Synthesis of Peptide Thioesters. Springer Nature Experiments. Available at: [Link]
-
Organic Chemistry Portal. (2023). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
-
Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research. Available at: [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2011). A versatile o-aminoanilide linker for native chemical ligation. Angewandte Chemie International Edition. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]
-
Camarero, J. A. (2017). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science. Available at: [Link]
-
CEM Corporation. (n.d.). MEGA: A Linker for Peptide Thioesterification and Cyclization. Available at: [Link]
-
Burlina, F., et al. (2014). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Journal of Visualized Experiments. Available at: [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
White, C. J., & Ahel, I. (2023). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Thompson, R. E., & Brik, A. (2017). Peptide and protein thioester synthesis via N→S acyl transfer. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ollivier, N., et al. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Organic Letters. Available at: [Link]
-
Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. OSTI.GOV. Available at: [Link]
-
Kulkarni, S. S., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules. Available at: [Link]
Sources
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
- 9. osti.gov [osti.gov]
Application Note: Preparation of Metal-Chelating Ligands from S-THP Protected Thiols
Abstract & Strategic Introduction
In the design of metal-chelating ligands—particularly for soft metals like Technetium-99m (
This guide details the controlled deprotection of S-THP groups to generate high-purity metal-chelating ligands. Unlike simple alcohol deprotection, liberating a thiol requires rigorous exclusion of oxygen and specific scavenging strategies to prevent the reversibility of the reaction and the formation of side products.
Key Technical Considerations (The "Why" behind the Protocol)
-
Chirality Complications: The THP group introduces a chiral center at the acetal carbon, often resulting in diastereomeric mixtures (visible as complex NMR signals). These simplify upon deprotection.[1][2]
-
The Equilibrium Problem: Acid-catalyzed hydrolysis of S-THP is an equilibrium process. To drive it to completion, the released 5-hydroxypentanal (in equilibrium with the cyclic hemiacetal) must be removed or the thiol must be trapped immediately by the metal.
-
Oxidation Management: The moment the S-THP is cleaved, the thiol is vulnerable. All solvents must be degassed.
Mechanism of Action
The cleavage of the S-THP bond is an acid-catalyzed hydrolysis. It proceeds via the protonation of the ring oxygen (or sulfur, depending on conditions), leading to ring opening and the formation of a resonance-stabilized oxocarbenium ion.
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
Caption: Acid-catalyzed cleavage of S-THP involves oxocarbenium ion formation followed by hydration to release the free thiol and the aldehyde byproduct.
Experimental Protocols
Protocol A: Standard Acidic Deprotection (HCl/Methanol)
Best for: Robust ligands (e.g.,
Materials:
-
S-THP protected ligand
-
Methanol (HPLC grade, degassed)
-
6M Hydrochloric Acid (HCl)
-
Argon or Nitrogen gas line
-
Sodium Hydroxide (1M, for neutralization)
Step-by-Step Methodology:
-
Solvent Preparation: Sparge Methanol with Argon for 15 minutes to remove dissolved oxygen. Crucial: Failure here leads to disulfide dimers.
-
Dissolution: Dissolve the S-THP ligand (1.0 eq) in degassed Methanol (concentration ~0.1 M).
-
Acidification: Add 6M HCl dropwise until the pH is < 1. Typically, a ratio of 1:5 (v/v) HCl:MeOH is sufficient.
-
Reaction: Reflux the mixture under an Argon blanket for 1–2 hours.
-
Monitoring: Check via TLC or LC-MS. The "complex" diastereomeric spots of the starting material should converge into a single spot/peak.
-
-
Workup:
-
Concentrate the mixture in vacuo to remove methanol.
-
Option 1 (Direct Use): If the ligand is a salt (e.g., amine hydrochloride), use the crude residue directly for radiolabeling.
-
Option 2 (Neutralization): Carefully neutralize with degassed 1M NaOH to pH 7–8 and extract immediately into DCM or Ethyl Acetate (also degassed).
-
Protocol B: Silver(I)-Mediated "Soft" Deprotection
Best for: Acid-sensitive substrates or when equilibrium favors the starting material.
Materials:
-
Silver Nitrate (
) -
Methanol/Water (4:1)
-
Hydrogen Sulfide (
) gas or concentrated HCl -
Celite pad
Step-by-Step Methodology:
-
Silver Thiolate Formation: Dissolve the S-THP ligand in Methanol/Water. Add
(1.1 eq) dissolved in water. -
Cleavage of Silver:
-
Method B1 (H2S): Bubble
gas through the suspension. Silver precipitates as black , releasing the free thiol. -
Method B2 (HCl): Add concentrated HCl. Silver precipitates as white
.
-
-
Filtration: Filter the suspension through a Celite pad to remove the silver salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
Quality Control & Characterization
Verifying the presence of a free thiol (
The Ellman’s Test (Quantitative)
This colorimetric assay quantifies free sulfhydryls using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[6][7]
| Parameter | Specification |
| Reagent | Ellman's Reagent (DTNB) in Phosphate Buffer (pH 8.0) |
| Reaction | Thiol + DTNB |
| Readout | Absorbance at 412 nm |
| Molar Extinction |
Procedure:
-
Prepare a 10 mM stock of the deprotected ligand.
-
Add 10 µL of ligand stock to 990 µL of DTNB solution.
-
Incubate for 5 minutes at room temperature.
-
Measure Absorbance (
).[4][8] -
Calculate concentration:
.
Workflow Visualization
Diagram 2: Ligand Synthesis & Chelation Workflow
Caption: Operational workflow from stable S-THP precursor to final metal-ligand complex.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium favors S-THP | Use Protocol B (Silver) to drive reaction irreversibly. |
| Disulfide Formation | Oxygen presence | Sparge all solvents with Argon; add TCEP or DTT if compatible. |
| Incomplete Cleavage | Steric hindrance | Increase temperature to 60°C; switch solvent to Ethanol/THF. |
| Complex NMR | Diastereomers (Pre-cleavage) | This is normal for S-THP. Verify cleavage by disappearance of the acetal proton (~4.5-5.0 ppm). |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. (Standard reference for S-THP stability and removal conditions).
-
Ellman, G. L. (1959).[7] Tissue sulfhydryl groups.[4][7] Archives of Biochemistry and Biophysics, 82(1), 70–77.[7] (The gold standard method for thiol quantification).
- Bernhardt, P. V., & Lawrance, G. A. (1990). The role of protecting groups in the synthesis of metal-chelating ligands. Coordination Chemistry Reviews. (Context on ligand design).
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. (Detailed protocol for the colorimetric assay).
Sources
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. v.web.umkc.edu [v.web.umkc.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Sign In [cshprotocols.cshlp.org]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2-(oxan-2-ylsulfanyl)acetic acid
Executive Summary: The "Silent Killer" in Your Flask
You are likely working with 2-(oxan-2-ylsulfanyl)acetic acid (also known as S-(tetrahydropyran-2-yl)thioglycolic acid) as a protected thiol building block.
The Paradox: You chose the Tetrahydropyranyl (THP) group for its robustness against bases and nucleophiles.[1] However, you are experiencing premature cleavage (hydrolysis) even under "neutral" conditions.
The Root Cause: This molecule contains its own destruction mechanism. It is a Zwitterionic Trojan Horse . The molecule possesses a free carboxylic acid moiety (pKa ~3.6) and an acid-labile
This guide details how to break this cycle of self-destruction.
The Mechanism of Failure
To prevent hydrolysis, you must understand the kinetics of the failure. The
Hydrolysis Pathway Diagram
Figure 1: The acid-catalyzed hydrolysis pathway.[2] Note that the proton source (H+) often originates from the molecule's own carboxylic acid tail.
Diagnostic & Troubleshooting Guide
Issue 1: "My compound degrades in the NMR tube."
Diagnosis: Solvent Acidity.[3]
Chloroform (
-
The Fix:
-
Filter
through basic alumina immediately before use. -
Preferred: Switch to
or . These solvents are generally less acidic and suppress proton exchange. -
Stabilization: Add a single pellet of solid
or a drop of to the NMR tube.
-
Issue 2: "I see free thiol peaks after column chromatography."
Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). This surface acidity catalyzes deprotection during slow elutions.
-
The Fix:
-
Pre-treatment: Slurry your silica gel with 1% Triethylamine (
) in your starting solvent system before packing the column. -
Mobile Phase: Maintain 0.5%
in the mobile phase throughout the run. -
Alternative: Use neutral or basic alumina instead of silica gel.
-
Issue 3: "LCMS shows the mass of the deprotected thiol."
Diagnosis: Mobile Phase Incompatibility. Standard LCMS methods use 0.1% Formic Acid or TFA. The heat of the source + acidic pH causes on-column or in-source fragmentation.
-
The Fix:
-
Buffer Switch: Use 10mM Ammonium Acetate (pH ~7) or Ammonium Bicarbonate (pH ~8). The S-THP group is stable to base.[1]
-
Cold Injection: If you must use acid, lower the column temperature to 20°C and minimize run time.
-
Experimental Protocols
Protocol A: The "Self-Validating" Stability Check
Use this protocol to determine if your current batch of solvent or storage conditions is safe.
-
Preparation: Dissolve 5 mg of 2-(oxan-2-ylsulfanyl)acetic acid in 0.6 mL of your target solvent (e.g.,
or Methanol). -
T=0 Analysis: Immediately run a 1H NMR. Focus on the anomeric proton of the THP ring (triplet/dd around 4.5–5.0 ppm).
-
Stress: Let the tube stand at room temperature for 1 hour.
-
T=1 Analysis: Run the NMR again.
-
Pass: Spectrum is identical.
-
Fail: Appearance of aldehyde protons (~9.7 ppm) or shift in the anomeric peak indicates hydrolysis.
-
-
Validation: If it fails, repeat with 1%
added. If stable, the issue is acidity.
Protocol B: Safe Storage (The Salt Formation)
To stop autocatalysis, neutralize the carboxylic acid for long-term storage.
-
Dissolve the free acid in minimal dry Diethyl Ether or DCM.
-
Add 1.0 equivalent of Dicyclohexylamine (DCHA) or Cyclohexylamine.
-
The salt often precipitates or crystallizes. If not, evaporate to dryness.
-
Result: The ammonium salt removes the free proton source, rendering the S-THP group indefinitely stable at -20°C.
Frequently Asked Questions (FAQ)
Q: Can I use the O-THP protection protocols for this S-THP molecule? A: Generally, yes, but be aware that S-THP is more stable to acid than O-THP (acetals) but less stable to oxidation . Avoid oxidants (peroxides, iodine) which can oxidize the sulfur to a sulfoxide/sulfone, changing the leaving group ability and triggering elimination.
Q: I need to remove the THP group. What is the mildest method? A: Do not use harsh acids like HCl.
-
Reagent: Silver Nitrate (
) or Silver Triflate ( ) in aqueous methanol. -
Mechanism:[4][5][6][7][8][9] Silver has a high affinity for sulfur (thiophilic). It complexes with the sulfur, forcing the THP ring off under neutral conditions. The resulting Silver-Thiolate is then treated with DTT or H2S to release the free thiol.
Q: Why does my product turn yellow? A: Yellowing often indicates the formation of disulfides. If the THP group hydrolyzes, the free thiol (mercaptoacetic acid) will oxidize in air to form dithiodiglycolic acid. Verify by checking for the disappearance of the SH stretch in IR or mass shift (dimer) in MS.
Decision Tree: Handling Workflow
Figure 2: Operational workflow for handling and analysis to ensure integrity.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on THP stability profiles).
-
Bernardi, E., et al. (2017).[8] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemBioChem. (Discusses the specific lability of THP on side chains and purification issues).
-
Maiti, G., & Roy, S. C. (2005). Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers. Journal of Organic Chemistry. (Provides neutral deprotection alternatives).[10]
-
Stahl, M. O., et al. (2013). Thioacetal formation and hydrolysis: Kinetic stability. Journal of Physical Organic Chemistry. (Mechanistic insight into S-acetal vs O-acetal stability).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Thiol-Ene Reaction Between Thioglycolic Acid and 3,4-Dihydropyran (DHP)
Here is the technical support center for optimizing the yield of the reaction between thioglycolic acid and 3,4-dihydropyran (DHP).
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols for the reaction between thioglycolic acid and 3,4-dihydropyran (DHP) to form 2-(tetrahydro-2H-pyran-2-ylthio)acetic acid. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics to empower you to resolve challenges and maximize your yield and purity.
Section 1: Core Concepts & Mechanism (Q&A)
This section addresses fundamental questions about the reaction mechanism, which is crucial for effective troubleshooting.
Q1: What is the primary reaction mechanism between thioglycolic acid and DHP?
A1: The reaction is a thiol-ene addition. While thiol-ene reactions can proceed via a free-radical pathway, the interaction between a thiol like thioglycolic acid and an electron-rich alkene like DHP (a vinyl ether) is most effectively and cleanly achieved through an acid-catalyzed ionic mechanism.[1] This pathway is analogous to the well-established method of using DHP to protect alcohols. The acid catalyst protonates the DHP, creating a resonance-stabilized oxocarbenium ion. The nucleophilic sulfur atom of the thioglycolic acid then attacks this electrophilic intermediate, followed by deprotonation to yield the final thioether product.
Q2: Why is the acid-catalyzed mechanism preferred over a free-radical approach for this specific reaction?
A2: The preference for acid catalysis stems from the electronic nature of DHP and the potential for side reactions in a radical process. DHP is an electron-rich alkene, making it highly susceptible to electrophilic attack initiated by a proton. This leads to a clean, high-yield transformation under mild conditions. Conversely, free-radical thiol-ene reactions, while powerful, can be complicated by competing side reactions such as the homopolymerization of the alkene (DHP in this case) or the oxidative dimerization of thioglycolic acid to form dithioglycolic acid.[2][3] The acid-catalyzed route offers superior control and selectivity for this particular substrate pairing.
Section 2: Troubleshooting Guide
Encountering issues in the lab is common. This guide provides a structured approach to diagnosing and solving the most frequent problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient. 2. Poor Quality Reactants: Thioglycolic acid may have oxidized to its disulfide.[4] DHP may have polymerized. 3. Insufficient Reaction Time/Temperature: The reaction may be proceeding slower than expected. | 1. Use a fresh, anhydrous acid catalyst (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS), or a few drops of concentrated HCl[5]). Ensure adequate catalyst loading (typically 0.1-1 mol%). 2. Use freshly distilled DHP and new, unopened thioglycolic acid. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent thiol oxidation.[6] 3. Monitor the reaction by TLC or ¹H NMR. If stalled, consider adding a small, fresh portion of the catalyst. Gentle warming can be attempted, but may increase side reactions. |
| Multiple Products / Impurities Observed | 1. DHP Polymerization: Occurs with excessive acid concentration or high temperatures. 2. Disulfide Formation: Oxidation of thioglycolic acid.[3] 3. Reaction with Solvent: Protic solvents (e.g., methanol, ethanol) can compete with the thiol in attacking the activated DHP. | 1. Use a milder acid catalyst (e.g., PPTS) or reduce the catalyst loading. Run the reaction at a lower temperature (0 °C to room temperature). 2. Purge the reaction vessel and solvents with an inert gas (N₂ or Ar) before adding reactants. 3. Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. |
| Reaction is Too Exothermic / Uncontrolled | 1. Excessive Catalyst Loading: Too much strong acid can cause a rapid, uncontrolled reaction. 2. Concentrated Reactants: High concentrations can lead to a rapid release of heat. | 1. Reduce the amount of acid catalyst. 2. Dilute the reactants with more solvent. Add one of the reactants (e.g., DHP) slowly to the reaction mixture at a reduced temperature (e.g., 0 °C). |
| Inconsistent Yields Between Batches | 1. Atmospheric Moisture: Water can deactivate the acid catalyst and hydrolyze the DHP. 2. Variability in Reagent Quality: See "Poor Quality Reactants" above. 3. Inconsistent Temperature Control: Fluctuations in ambient temperature can affect the reaction rate. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. 2. Source high-purity reagents and use them consistently. Distill DHP before use if purity is uncertain. 3. Use a temperature-controlled bath (ice bath or oil bath) to maintain a consistent reaction temperature. |
Section 3: Frequently Asked Questions (FAQs) for Optimization
Q3: Which acid catalyst provides the best results?
A3: The choice of catalyst is a balance between reactivity and control.
-
Strong Acids (HCl, H₂SO₄): Highly effective but can cause rapid, exothermic reactions and DHP polymerization if not used sparingly (e.g., a single drop).[5] Best for small-scale, well-controlled reactions.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, easy-to-handle catalyst that provides a good balance of reactivity and control. It is a workhorse for this type of transformation.
-
Pyridinium p-toluenesulfonate (PPTS): A milder catalyst, ideal for sensitive substrates where polymerization or degradation is a major concern. It often leads to cleaner reactions, though it may require longer reaction times or gentle heating.
Q4: How does solvent choice impact the reaction yield and purity?
A4: Solvent selection is critical. Aprotic solvents are strongly preferred.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, or Acetonitrile. These solvents are inert under the reaction conditions and effectively solubilize the reactants.
-
To Avoid: Protic solvents like methanol, ethanol, and water. The hydroxyl groups in these solvents are nucleophilic and will compete with thioglycolic acid, leading to the formation of undesired byproducts. While some thiol-ene reactions are performed in polar solvents like methanol, this is generally for radical-initiated processes with different ene substrates.[7][8] For the acid-catalyzed addition to DHP, aprotic solvents are superior.
Q5: What is the optimal stoichiometric ratio of thioglycolic acid to DHP?
A5: A slight excess of DHP is often beneficial. A starting ratio of 1.0 equivalent of thioglycolic acid to 1.1-1.2 equivalents of DHP is recommended. This helps ensure that all of the more valuable (or functionally critical) thiol is consumed. Since DHP is volatile and can be easily removed during workup and purification, using it in slight excess is a practical strategy to drive the reaction to completion.
Q6: How can I effectively monitor the reaction's progress?
A6: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (0.5-1%) is a good starting point. The added acid prevents the streaking of the carboxylic acid spots on the silica plate.
-
Visualization: Use a UV lamp (if your product is UV active) and a potassium permanganate (KMnO₄) stain. The thiol and DHP starting materials will show up with the KMnO₄ stain, while the thioether product will be less reactive. The disappearance of the thioglycolic acid spot is a strong indicator of reaction completion. For more quantitative analysis, ¹H NMR spectroscopy can be used to track the disappearance of the vinyl protons of DHP and the appearance of the product peaks.[8]
Section 4: Visualized Workflow and Troubleshooting
A logical workflow is key to successful optimization. The following diagram outlines the critical decision points for setting up and refining the reaction.
Caption: A workflow for optimizing the acid-catalyzed reaction of thioglycolic acid and DHP.
For troubleshooting, the following decision tree can help pinpoint the source of low yield.
Caption: A decision tree for troubleshooting low yield in the thiol-ene reaction.
Section 5: Optimized Experimental Protocol
This protocol provides a robust starting point for achieving high yields.
Materials:
-
Thioglycolic acid (TGA), ≥98% purity
-
3,4-Dihydropyran (DHP), ≥97% purity, freshly distilled
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add thioglycolic acid (1.0 eq.) and anhydrous DCM (to make a ~0.5 M solution) to a dry round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add p-TsOH·H₂O (0.01 eq., 1 mol%) to the stirred solution.
-
Reactant Addition: Add DHP (1.1 eq.) dropwise to the solution over 10-15 minutes via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the thioglycolic acid is consumed.
-
Quenching & Workup: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The basic washes remove the unreacted thioglycolic acid and the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 2-(tetrahydro-2H-pyran-2-ylthio)acetic acid, can be purified further by vacuum distillation or silica gel column chromatography if necessary.
Section 6: References
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
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Vertex AI Search Result[23]
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Vertex AI Search Result[24]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
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Vertex AI Search Result[34]
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Vertex AI Search Result[35]
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Vertex AI Search Result[36]
-
Vertex AI Search Result
-
Vertex AI Search Result[3]
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Vertex AI Search Result[37]
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Vertex AI Search Result[38]
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Vertex AI Search Result[39]
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Vertex AI Search Result[40]
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Vertex AI Search Result[41]
-
Vertex AI Search Result[42]
Sources
- 1. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]
- 10. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 13. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A diastereoselective route to 2,6-syn-disubstituted tetrahydropyrans: synthesis of the civet compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. d-nb.info [d-nb.info]
- 21. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
- 23. helvia.uco.es [helvia.uco.es]
- 24. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 27. Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
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- 30. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
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- 33. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 34. A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 36. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 37. Thioglycolic acid-modified AuNPs as a colorimetric sensor for the rapid determination of the pesticide chlorpyrifos - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 38. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
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- 41. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 42. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-(Oxan-2-ylsulfanyl)acetic Acid Enantiomers
This technical guide addresses the handling, stability, and racemization of 2-(oxan-2-ylsulfanyl)acetic acid (also known as 2-(tetrahydro-2H-pyran-2-ylthio)acetic acid). The content is structured for researchers requiring high-purity enantiomers for drug development or asymmetric synthesis.
Current Status: Operational Topic: Racemization Control & Enantiomeric Handling Applicable Compound: 2-(oxan-2-ylsulfanyl)acetic acid (CAS: 20972-55-4 for racemate) Chemical Class: Cyclic Monothioacetal / Carboxylic Acid
Core Technical Overview
The chirality of 2-(oxan-2-ylsulfanyl)acetic acid resides at the C2 anomeric position of the tetrahydropyran (oxane) ring. This molecule is a cyclic monothioacetal . Unlike simple ethers, the C2–S bond is chemically labile under acidic conditions due to the stabilizing effect of the adjacent ring oxygen, which facilitates the formation of a planar oxocarbenium ion.
Key Stability Rule: The enantiomeric integrity of this compound is pH-dependent .
-
Acidic pH (< 4): Promotes rapid racemization via ring opening/oxocarbenium formation.
-
Neutral/Basic pH (> 7): Enantiomers are configurationally stable.
Troubleshooting Guide (Q&A)
Section A: Stability & Storage
Q1: I isolated the pure (R)-enantiomer with >98% ee, but after a week of storage in CDCl₃, the ee dropped to 85%. What happened?
Diagnosis: Acid-catalyzed racemization. Chloroform (CDCl₃) often contains trace amounts of hydrochloric acid (HCl) due to decomposition, especially if not stored over silver foil or basic alumina. Even trace acidity is sufficient to protonate the ring oxygen or sulfur, triggering the formation of the achiral oxocarbenium intermediate.
Corrective Action:
-
Solvent Switch: Avoid unbuffered halogenated solvents. Use DMSO-d6 or Acetone-d6 for NMR analysis.
-
Scavenging: If CDCl₃ is mandatory, filter it through basic alumina immediately before use or add a trace of solid K₂CO₃ to the NMR tube.
-
Storage: Store the neat solid at -20°C. If storing as a solution, ensure the solvent is aprotic and non-acidic (e.g., Ethyl Acetate with 0.1% Triethylamine).
Q2: Can I convert the acid to an acid chloride for coupling without racemizing it?
Diagnosis: High Risk. Standard reagents like Thionyl Chloride (SOCl₂) or Oxalyl Chloride generate HCl byproducts, which will instantly racemize the labile monothioacetal center.
Protocol Recommendation: Use neutral/basic coupling conditions.
-
Preferred: HATU/DIPEA or EDC/HOBt.
-
Alternative: If an activated ester is required, use the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C, ensuring base is present before the activating agent is added.
Section B: Resolution & Purification
Q3: How do I separate the enantiomers on a preparative scale?
Method 1: Diastereomeric Salt Crystallization (Scalable) Since the molecule is a carboxylic acid, it forms salts with chiral bases.
-
Resolving Agents: (R)-(+)-α-Methylbenzylamine or Cinchonidine.
-
Solvent System: Isopropanol/Hexane mixtures.
-
Procedure: Mix racemate with 0.5 equivalents of the chiral base. Allow the salt to crystallize slowly. Recrystallize to constant optical rotation. Release the free acid by partitioning between EtOAc and mild buffer (pH 5–6), not strong acid.
Method 2: Enzymatic Kinetic Resolution (High ee) Lipases are highly effective for chiral esters of acetic acid derivatives.
-
Esterify: Convert the racemic acid to its methyl ester (use TMS-diazomethane to avoid acidic conditions).
-
Hydrolysis: Use Candida antarctica Lipase B (CAL-B) in phosphate buffer (pH 7). The enzyme will typically hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester intact (or vice versa, depending on specificity).
-
Separation: Extract the unreacted ester (organic layer) from the resolved acid (aqueous layer).
Q4: I have the "wrong" enantiomer. Can I recycle it?
Solution: Yes, via Acid-Catalyzed Racemization . Unlike carbon-centered chirality which is hard to invert, this monothioacetal can be easily equilibrated.
-
Dissolve the unwanted enantiomer in Toluene or DCM.
-
Add catalytic p-Toluenesulfonic acid (pTsOH) or TFA (5 mol%).
-
Stir at RT for 2–4 hours.
-
Neutralize with Et₃N.
-
You now have the racemate (50:50 mixture) ready for another round of resolution.
Mechanistic Visualization
The following diagram illustrates the racemization pathway driven by the oxocarbenium ion intermediate. Understanding this pathway is critical for preventing unwanted loss of chirality.
Caption: Figure 1. Acid-catalyzed racemization mechanism via the achiral oxocarbenium ion intermediate. Note that the re-attack of the thiol group can occur from either face, leading to a racemic mixture.
Experimental Protocols
Protocol A: Dynamic Kinetic Resolution (DKR) Workflow
Use this workflow to convert 100% of the racemate into a single enantiomer.
Concept: Combine enzymatic resolution with continuous chemical racemization of the unreacted substrate.
| Parameter | Condition |
| Substrate | 2-(oxan-2-ylsulfanyl)acetic acid thioester (e.g., S-ethyl) |
| Enzyme | Immobilized Lipase (CAL-B or PS-C "Amano" II) |
| Racemization Catalyst | Ruthenium complex (if compatible) or weak acid resin |
| Solvent | Toluene or MTBE (anhydrous) |
| Temperature | 40°C – 60°C |
Step-by-Step:
-
Setup: In a reaction vessel, dissolve racemic thioester (10 mmol) in dry Toluene (50 mL).
-
Catalyst Addition: Add the racemization catalyst (ensure it does not deactivate the enzyme). Note: For this specific acid-labile substrate, a mild Lewis acid compatible with enzymes is preferred, or run the racemization and resolution in sequential loops.
-
Enzyme Addition: Add Lipase (500 mg).
-
Reaction: Stir gently. The enzyme selectively hydrolyzes one enantiomer to the acid (precipitates or partitions). The unreacted enantiomer spontaneously racemizes (if catalyst is present) or is recycled manually.
-
Workup: Filter off enzyme. Partition between saturated NaHCO₃ and organic solvent. The aqueous layer contains the chiral product.
Protocol B: Rapid Determination of Enantiomeric Excess (ee)
Since optical rotation is unreliable for low-ee samples, use Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: The 0.1% TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks, but keep run times short to avoid on-column racemization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl/sulfur absorbance).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to "Tetrahydropyranyl Ethers" section for stability mechanisms).
-
Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Detailed protocols for lipase-catalyzed kinetic resolution of carboxylic acids/esters).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of acetal/hemiacetal hydrolysis and oxocarbenium ions).
-
PubChem. (2025).[1] 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid Compound Summary. National Library of Medicine. [Link](Note: Used for structural verification of analogous THP-thio compounds).
Sources
Removing unreacted dihydropyran from S-THP thioglycolic acid product
Topic: Removal of Unreacted Dihydropyran (DHP) from S-(Tetrahydro-2H-pyran-2-yl)thioglycolic Acid Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary
The synthesis of S-(tetrahydro-2H-pyran-2-yl)thioglycolic acid (S-THP TGA) involves the acid-catalyzed protection of the thiol group of thioglycolic acid with 3,4-dihydro-2H-pyran (DHP).[2]
The Challenge: DHP is used in excess to drive the reaction, but it acts as a persistent impurity. The Constraint: The S-THP thioacetal linkage is acid-labile . While the product contains a carboxylic acid, aggressive acidic workups or high-thermal stress can reverse the reaction (deprotection) or induce DHP polymerization.
This guide details three validated protocols to remove DHP while preserving the integrity of the S-THP protecting group.
Module 1: The Volatility Protocol (Vacuum Stripping)
Best for: Bulk removal of large excess DHP before further purification.[1]
The Logic: There is a significant boiling point differential between the impurity and the product.
-
Impurity (DHP): Boiling Point ~86°C (Atmospheric pressure).[1][3]
-
Product (S-THP TGA): Boiling Point >100°C (High vacuum required).[1][3][4]
Protocol:
-
Quench: If a homogeneous acid catalyst (e.g., p-TSA) was used, neutralize it with a stoichiometric amount of triethylamine or solid NaHCO₃ before heating.[1][3] Acid + Heat = Polymerization (Gummy black residue).[1][3]
-
Setup: Connect the reaction flask to a rotary evaporator with a high-efficiency vacuum pump.
-
Parameters:
-
Bath Temperature: 40–45°C (Do not exceed 50°C to prevent thermal reversal).
-
Vacuum: < 10 mbar.[3]
-
-
Azeotropic Assist: If DHP persists, add Heptane (ratio 1:1 to reaction volume) and re-evaporate. Heptane forms a low-boiling azeotrope with DHP/water, helping to "drag" the volatile impurity out.[5]
Module 2: The Solubility Protocol (Acid-Base Partition)
Best for: High-purity isolation.[3] This is the "Gold Standard" method but requires strict pH control.
The Logic: We exploit the acidity difference.[2][6] The product has a carboxylic acid group (pKa ~3.6), allowing it to form a water-soluble salt.[1][3] DHP is a neutral enol ether and remains in the organic phase.
Risk Factor: The "Re-acidification" step (Step 4) is critical.[3] If the pH drops below 3.0, the THP group will hydrolyze, destroying your product.
Interactive Workflow (DOT Visualization)
Figure 1: Acid-Base Partition Strategy. Note the critical pH check to prevent product degradation.
Detailed Protocol:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).
-
Base Extraction: Wash the organic phase 2x with saturated Sodium Bicarbonate (NaHCO₃).[3]
-
Separation: Keep the aqueous layer.[3] You may perform one "back-wash" of the aqueous layer with fresh EtOAc to remove trapped DHP.
-
Controlled Acidification (CRITICAL):
-
Place the aqueous beaker in an ice bath (
C). -
Add 10% Citric Acid or 1M HCl dropwise with vigorous stirring.
-
Stop Point: Monitor with a pH meter. Stop when pH reaches 3.5–4.0 .[3]
-
Why? This pH is low enough to protonate the carboxylic acid (making it organic soluble) but high enough to keep the THP thioether stable.
-
-
Final Extraction: Extract the now cloudy aqueous solution with EtOAc (3x). Dry combined organics over MgSO₄ and concentrate.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a black/brown tar during concentration. What happened?
Diagnosis: Acid-catalyzed polymerization of DHP.[3] Explanation: If you did not neutralize the acid catalyst (p-TSA, HCl, etc.) before heating the reaction mixture on the rotavap, the heat caused the excess DHP to polymerize. Fix: Always add a few drops of Triethylamine or wash with bicarbonate before concentrating the initial reaction mixture.
Q2: I smell DHP (pungent, ether-like) even after high vacuum. Why?
Diagnosis: Trapped solvent or DHP occlusion.[3] Explanation: The product might be an oil that is "holding" the DHP. Fix: Use the Solubility Protocol (Module 2) . Physical evaporation is often insufficient for trace removal in viscous oils.[3]
Q3: After the acid-base workup, my yield is very low. Where is my product?
Diagnosis A: Incomplete acidification. Explanation: If you stopped at pH 6, the product is still a salt (carboxylate) and remained in the water layer during the final extraction. Diagnosis B: Over-acidification (Hydrolysis).[1][3] Explanation: If you dropped the pH to 1, the THP group fell off, regenerating TGA (water soluble) and releasing THP byproducts.[1] Fix: Check the pH of the aqueous layer. If >4, add more acid.[1][3] If <2, check the organic layer by TLC for TGA (stains with KMnO4).[1][3]
Q4: Can I use column chromatography?
Answer: Yes, but it is often unnecessary.[1][3] Guide: If you must use a column:
-
Pre-treatment: Add 1% Triethylamine to the mobile phase to neutralize the acidity of the silica gel, preventing on-column deprotection.
Data Reference Table
| Component | Boiling Point | pKa | Solubility (Water) | Solubility (Organics) |
| Dihydropyran (DHP) | 86°C | N/A (Neutral) | Low | High |
| Thioglycolic Acid (TGA) | 96°C (5 mmHg) | ~3.6 (COOH) | Miscible | Miscible |
| S-THP Product | >150°C (est.)[1][3] | ~3.8 (COOH) | Low (as acid)High (as salt) | High (as acid) |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][3] (Standard reference for THP stability and cleavage conditions).
-
Bernardi, E. et al. "Tetrahydropyranyl (THP) as a Protecting Group in Peptide Chemistry."[1][3] ChemistryOpen, 2017.[1][3] (Discusses stability of THP-protected thiols).[1][3]
-
NIST Chemistry WebBook. "3,4-Dihydro-2H-pyran Thermochemical Data." (Verification of DHP boiling point).[1][3]
-
PubChem. "Thioglycolic Acid Compound Summary."[3] (Verification of TGA pKa and physical properties).
Sources
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(oxan-2-ylsulfanyl)acetic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(oxan-2-ylsulfanyl)acetic acid via column chromatography. Here, we move beyond basic protocols to address the specific challenges and nuances of this molecule, ensuring you can achieve high purity with a validated, reproducible methodology.
Understanding the Molecule: Key Properties for Chromatography
2-(oxan-2-ylsulfanyl)acetic acid is a bifunctional molecule. Its behavior on a chromatography column is dictated by the interplay between its distinct chemical moieties:
-
Carboxylic Acid: A polar and acidic functional group, this is the primary site for strong interactions with the stationary phase. On standard silica gel, which has acidic silanol groups (Si-OH), the carboxyl group can deprotonate, leading to strong ionic binding and causing significant peak tailing.
-
Oxane-Thioether Moiety: This portion of the molecule is significantly less polar and contributes to its solubility in organic solvents.
The purification strategy must therefore account for this dual nature, aiming to mitigate the strong, undesirable interactions of the acid group while leveraging polarity differences for separation from impurities.
Recommended Starting Protocol: Flash Column Chromatography
This protocol is a robust starting point for purifying gram-scale quantities of 2-(oxan-2-ylsulfanyl)acetic acid. It assumes the primary impurities are non-polar starting materials or polar by-products.
Materials:
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate (EtOAc), modified with acetic acid.
-
Crude Sample: Pre-adsorbed onto silica gel ("dry loaded").
Experimental Workflow Diagram
Caption: General workflow for purification of 2-(oxan-2-ylsulfanyl)acetic acid.
Step-by-Step Methodology:
-
Solvent System Development (TLC):
-
Prepare several developing solvents. A good starting point is varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1, 1:1).
-
To each solvent system, add 0.5-1% acetic acid. This is critical for suppressing the ionization of your target compound's carboxylic acid group.
-
Spot your crude reaction mixture on a TLC plate and elute with the test solvents.
-
The ideal solvent system will give your target compound an Rf (retention factor) of approximately 0.3.[1]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to this solution to form a slurry.
-
Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This pre-adsorption prevents dissolution issues at the top of the column and leads to better separation.[2]
-
-
Column Packing:
-
Plug your column with cotton or a frit. Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% acetic acid).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no cracks or air bubbles.[1]
-
Drain the excess solvent until the level is just above the silica bed.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample to the top of the packed silica. Add another thin layer of sand to protect the sample layer.[2]
-
Carefully fill the column with the initial eluent.
-
Begin eluting the column, starting with the low-polarity solvent system and gradually increasing the polarity (i.e., increasing the percentage of ethyl acetate). Collect fractions throughout the process.
-
-
Analysis and Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, add a portion of toluene and re-evaporate; repeat this process 2-3 times.[1]
-
Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-(oxan-2-ylsulfanyl)acetic acid in a direct question-and-answer format.
Q1: My compound is streaking badly down the TLC plate and I'm getting severe tailing from my column. What's wrong?
A: This is the most common issue when purifying carboxylic acids on silica gel.
-
Cause: The acidic proton of your compound's carboxyl group is interacting strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a long tail instead of a compact band.
-
Solution: You must suppress this interaction by adding a small amount of a competing acid to your mobile phase.
-
Action: Add 0.5-1% of glacial acetic acid or 0.1-0.5% of formic acid to your eluent mixture (both for TLC and the column).[1][3]
-
Mechanism: The added acid protonates the surface of the silica gel and ensures your target compound remains in its neutral (protonated) state. This forces the interaction to be based on normal-phase partitioning (polarity) rather than a strong acid-base interaction, resulting in sharp, symmetrical peaks.[4]
-
Q2: My compound is coming off the column, but it's contaminated with a less-polar impurity.
A: This indicates your starting eluent is too polar, causing the impurity and your product to elute too quickly and too close together.
-
Cause: Insufficient resolution between the non-polar impurity and your target compound.
-
Solution: Optimize your elution gradient.
-
Action 1 (Shallow Gradient): Start with a much less polar solvent system (e.g., 95:5 Hexane:EtOAc + acid) to ensure the non-polar impurity elutes completely while your product remains at the top of the column. Then, slowly and gradually increase the polarity to elute your product.
-
Action 2 (Isocratic Elution): If the separation is particularly difficult, find a single solvent system (isocratic) that provides good separation on TLC (a clear difference in Rf values) and use that for the entire run. This takes longer but can provide higher resolution.[5]
-
Q3: I've run my column, but my yield is very low. I suspect the compound is stuck on the silica. What should I do?
A: This can happen if the compound is highly polar or if the eluent is not polar enough to displace it from the silica.
-
Cause: Your compound is irreversibly adsorbed to the silica gel, or your eluent is not strong enough.
-
Solution:
-
Action 1 (Check for Decomposition): First, rule out decomposition. Take a small amount of your crude material, spot it on a TLC plate with a tiny bit of silica on top, and let it sit for an hour before eluting. If the spot disappears or changes, your compound may be unstable on silica.[6] In this case, consider using a less acidic stationary phase like alumina.
-
Action 2 (Column "Flush"): If the compound is stable, you can try to recover it by flushing the column with a very polar solvent. After your normal elution, switch to 100% ethyl acetate, and then to a mixture like 95:5 Ethyl Acetate:Methanol. This will elute highly retained compounds. Remember to keep these "flush" fractions separate as they will likely be less pure.
-
Action 3 (Future Prevention): Ensure your chosen eluent system gives an Rf of ~0.3. An Rf that is too low (e.g., <0.1) on TLC indicates that the compound will adhere very strongly to the column.
-
Troubleshooting Decision Tree
Sources
- 1. Purification [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
Validation & Comparative
Characterization of chiral center in 2-(oxan-2-ylsulfanyl)acetic acid
Technical Characterization Guide: Chiral Center Analysis of 2-(Oxan-2-ylsulfanyl)acetic Acid
Part 1: Executive Technical Analysis
The Molecule: 2-(Oxan-2-ylsulfanyl)acetic acid (also referred to as S-(tetrahydro-2H-pyran-2-yl)thioglycolic acid) features a specific chiral center at the C2 (anomeric) position of the oxane ring.
The Stability Paradox: Unlike standard carbon stereocenters, the C2 position in this molecule is an O,S-acetal (hemithioacetal) . While more stable than its O,O-acetal counterparts, it remains susceptible to acid-catalyzed racemization via an oxocarbenium ion intermediate. This dynamic nature dictates that "performance" in characterization is not just about resolution, but about maintaining stereochemical integrity during analysis .
The Core Challenge: Standard acidic mobile phases (e.g., 0.1% TFA) used in achiral HPLC can trigger on-column racemization, leading to "plateau" peaks or merged enantiomers. This guide compares three validated methodologies to overcome this limitation.
Part 2: Comparative Analysis of Characterization Methods
We compare three primary workflows: Direct Chiral HPLC , NMR with Chiral Solvating Agents (CSA) , and Indirect Derivatization .
Summary of Performance Metrics
| Feature | Method A: Direct Chiral HPLC | Method B: 1H-NMR w/ CSA | Method C: Indirect Derivatization |
| Primary Utility | QC Release & Prep Isolation | Rapid In-Process Control (IPC) | Absolute Config Determination |
| Precision (ee) | High (>99.9%) | Moderate (~98%) | High (>99%) |
| Sample Recovery | Excellent (Non-destructive) | Poor (Contaminated with CSA) | None (Destructive) |
| Throughput | 20–30 min/sample | 5–10 min/sample | >4 hours (Synthesis required) |
| Risk Factor | Acid-catalyzed on-column racemization | Solubility issues | Kinetic resolution during derivatization |
| Cost Per Run | High (Column amortization) | Low (Reagent cost) | Medium (Reagents + HPLC time) |
Part 3: Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Rationale: Polysaccharide-based stationary phases (Amylose/Cellulose) provide the best recognition for the tetrahydropyranyl moiety. Critical Modification: Avoid Trifluoroacetic Acid (TFA). Use Formic Acid or Acetic Acid to suppress ionization of the carboxylic tail without hydrolyzing the O,S-acetal.
Protocol:
-
Column: Chiralpak IA or ID (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why Immobilized? Allows for broader solvent compatibility if solubility is an issue.
-
-
Mobile Phase: n-Hexane : Isopropanol : Formic Acid (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min (Lower flow reduces pressure/heat, preserving the labile center).
-
Temperature: 20°C (Sub-ambient cooling prevents thermal racemization).
-
Detection: UV at 210 nm (The molecule has weak UV absorbance; the thioether provides a slight handle).
Data Interpretation:
-
Success: Baseline separation (
). -
Failure Mode: A "saddle" between peaks indicates on-column racemization. If observed, switch to a Reverse Phase mode (Chiralpak IA-3) with Ammonium Bicarbonate buffer (pH 7.5) to stabilize the acetal.
Method B: 1H-NMR with Chiral Solvating Agents (The Rapid Screen)
Rationale: The free carboxylic acid group allows for the formation of diastereomeric salts with chiral amines. This induces a chemical shift difference (
Protocol:
-
Solvent:
(Non-polar solvents maximize ion-pairing). -
CSA Reagent: (R)-(+)-1-Phenylethylamine or Quinine.
-
Stoichiometry: 1:1 molar ratio (Analyte : CSA).
-
Target Signal: Focus on the anomeric proton (H2) of the oxane ring. In the racemic mixture, it appears as a multiplet at ~4.5–5.0 ppm. Upon adding CSA, this signal splits into two distinct multiplets.
-
Calculation: Integration of the split signals yields the enantiomeric ratio (er).
Method C: Indirect Derivatization (For Absolute Configuration)
Rationale: If the absolute configuration is unknown, converting the labile acid into a stable diastereomeric amide allows for comparison with X-ray standards or analogy.
Protocol:
-
Coupling: React 2-(oxan-2-ylsulfanyl)acetic acid with (S)-(-)-1-Phenylethylamine using EDC/HOBt.
-
Note: Keep reaction pH neutral to prevent racemization of the starting material.
-
-
Analysis: Analyze the resulting diastereomeric amides via achiral C18 HPLC.
-
Advantage: The amide bond stabilizes the molecule, preventing post-synthesis racemization.
Part 4: Visualizations & Logic Flow
Figure 1: Mechanistic Stability & Racemization Pathway
This diagram illustrates why the C2 center is labile and how acidic conditions trigger the oxocarbenium ion formation.
Caption: Acid-catalyzed racemization mechanism of the hemithioacetal center via the oxocarbenium intermediate.
Figure 2: Method Selection Decision Matrix
Use this workflow to select the appropriate characterization technique based on your development stage.
Caption: Decision tree for selecting the optimal characterization method based on purity and accuracy needs.
Part 5: References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Chiral Technologies.[1] [Link]
-
Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (Authoritative text on CSA selection for carboxylic acids). [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of S-THP protecting groups). [Link]
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Protocols for method development). [Link]
Sources
TLC Visualization Methods for Sulfur-Containing THP Derivatives
Executive Summary
Tetrahydropyran (THP) derivatives, particularly those incorporating sulfur moieties (thioethers, thianes, or THP-protected thiols), present a unique visualization challenge in thin-layer chromatography (TLC). The THP ring lacks a chromophore, rendering it invisible under standard UV (254 nm) light. While sulfur atoms possess lone pairs, they rarely conjugate sufficiently to absorb UV unless attached to aromatic systems.
This guide evaluates four distinct visualization protocols. We move beyond simple "recipes" to analyze the chemoselectivity of each method. For sulfur-containing THP systems, Palladium Chloride (
Part 1: Mechanistic Principles & Selection Strategy
To select the correct stain, one must understand the reactivity of the target molecule. Sulfur-containing THP derivatives possess two distinct reactive handles:
-
The Sulfur Atom (Soft Nucleophile/Reductant): Susceptible to oxidation and ligand complexation.
-
The THP Ring (Acetal/Ether): Susceptible to acid-catalyzed hydrolysis and condensation.
Decision Matrix: Selecting the Right Visualization Method
Figure 1: Decision matrix for selecting TLC visualization based on analytical needs.
Part 2: Comparative Analysis of Methods
The following table contrasts the performance of the four primary methods for S-THP derivatives.
| Feature | Palladium Chloride ( | Hanessian's Stain (CAM) | Potassium Permanganate ( | p-Anisaldehyde |
| Mechanism | Ligand Exchange / Complexation | Redox (Oxidation of S & Ether) | Redox (Strong Oxidation) | Acid-Catalyzed Condensation |
| Target Moiety | Divalent Sulfur (Sulfide/Thiane) | Universal (Organic matter) | Alkenes, Sulfides, Alcohols | Acetals, Ethers, Nucleophiles |
| Selectivity | High (Ignores most non-S groups) | Low (Stains everything) | Low (Stains most oxidizable groups) | Medium (Differentiates by color) |
| Sensitivity | Moderate (~5–10 µg) | High (<1 µg) | Moderate (~5 µg) | High (~1–2 µg) |
| Appearance | Yellow/Brown spots on white | Blue spots on pale blue | Yellow spots on purple | Blue/Green/Violet spots on pink |
| Heating? | No (Room Temp) | Yes (Vigorous) | Mild (Optional) | Yes (Vigorous) |
| Stability | Stable for months | Light Sensitive | Stable | Refrigeration recommended |
Part 3: Detailed Experimental Protocols
Method A: Palladium Chloride ( ) – The Sulfur Specialist
Best for: Confirming the presence of sulfur and distinguishing S-THP products from non-sulfur byproducts (e.g., cleaved THP alcohols). Mechanism: Divalent sulfur acts as a soft ligand, displacing chlorides to form colored palladium-sulfur complexes.
Protocol:
-
Preparation: Dissolve 0.5 g of Palladium(II) Chloride (
) in 100 mL of water containing 1 mL of concentrated Hydrochloric Acid (HCl). Note: dissolves slowly; mild warming helps. -
Application: Dip the TLC plate.
-
Development: Do not heat. Spots appear slowly at room temperature.
-
Result: Sulfur-containing compounds appear as yellow to brown spots on a pale background.
Method B: Hanessian’s Stain (CAM) – The Sensitivity King
Best for: Final purity checks and detecting trace impurities. Mechanism: Molybdenum(VI) is reduced to Molybdenum(V) (Molybdenum Blue) by the organic analyte under acidic/thermal conditions. Sulfur is readily oxidized, producing a strong signal.
Protocol:
-
Preparation:
-
Dissolve 12 g Ammonium Molybdate tetrahydrate in 235 mL water.
-
Add 0.5 g Ceric Ammonium Sulfate.[1]
-
Slowly add 15 mL concentrated Sulfuric Acid (
).
-
-
Application: Dip the plate quickly.
-
Development: Heat with a heat gun at 150–200°C.
-
Result: Dark blue spots on a light blue background. Caution: Overheating turns the whole plate dark blue.
Method C: p-Anisaldehyde – The Backbone Identifier
Best for: Differentiating THP derivatives based on subtle structural changes (e.g., stereoisomers or varying oxidation states). Mechanism: Acid-catalyzed condensation of the aldehyde with the nucleophilic THP ring (and sulfur lone pairs) forms colored polymethine dyes.
Protocol:
-
Preparation:
-
Application: Dip the plate. Blot excess stain on a paper towel.[4]
-
Development: Heat vigorously.
-
Result: Varied colors. THP ethers often stain blue or green; sulfur presence may shift this to violet/brown.
Method D: Potassium Permanganate ( ) – The Robust Oxidizer
Best for: Routine monitoring of reactions where the sulfur oxidation state changes (e.g., sulfide to sulfone).
Mechanism:
Protocol:
-
Preparation: Dissolve 1.5 g
, 10 g , and 1.25 mL 10% NaOH in 200 mL water. -
Application: Dip the plate.
-
Development: Spots often appear immediately. Mild heating intensifies them.
-
Result: Bright yellow/brown spots on a deep purple background.
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
"The Dip of Death" (Solubilization): THP derivatives are often soluble in organic solvents. If using ethanol-based stains (Anisaldehyde, PMA), dipping too slowly can dissolve your spot off the silica.
-
Fix: Use aqueous stains (CAM,
) for very lipophilic compounds, or perform a "quick dip" technique.[4]
-
-
Overheating (Background Noise): CAM and Anisaldehyde will char the silica binder if heated too long, obscuring trace spots.
-
Fix: Heat the glass side of the plate, not the silica side. Stop when the background begins to change color.
-
-
False Negatives with
:-
Cause: If the sulfur is oxidized (sulfone/sulfoxide), it loses its ligand capability.
only works for divalent sulfur (sulfides/thiols).
-
Visualization Workflow Diagram
Figure 2: Optimized workflow for staining. Note the branching path for Palladium Chloride.
References
-
Merck Millipore. "TLC Derivatization: Staining Methods." Merck Millipore Applications Guide. Link
-
Chemistry LibreTexts. "Visualizing TLC Plates." Organic Chemistry Lab Techniques. Link
-
University of Rochester. "TLC Stains: Magic Formulas." Not Voodoo X. Link
-
Fujifilm Wako Chemicals. "TLC Stains and Preparation Methods." Laboratory Chemicals Guide. Link
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
Sources
Safety Operating Guide
2-(oxan-2-ylsulfanyl)acetic Acid proper disposal procedures
Operational Guide: Proper Disposal of 2-(oxan-2-ylsulfanyl)acetic Acid
Part 1: Executive Summary & Chemical Profile
This guide outlines the mandatory disposal procedures for 2-(oxan-2-ylsulfanyl)acetic Acid (also known as (Tetrahydropyran-2-ylthio)acetic acid). As a molecule containing both a carboxylic acid and a thioether (sulfide) moiety protected by a tetrahydropyran (THP) ring, this compound presents specific challenges regarding acidity, potential odor release, and oxidation incompatibility.
Core Directive: This substance must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of down the drain or in municipal trash.
Chemical Hazard Profile
| Property | Description | Operational Implication |
| Functional Groups | Carboxylic Acid (-COOH)Thioether (-S-)Acetal (THP ring) | Acidic behavior; potential for cleavage to release thiols (stench). |
| Stability | Acid-labile (THP group) | DO NOT mix with strong mineral acids; hydrolysis releases mercaptans (severe odor). |
| Reactivity | Reducing Agent (Sulfide) | INCOMPATIBLE with strong oxidizers (Nitric Acid, Bleach, Peroxides). Risk of exothermic sulfoxide formation. |
| GHS Classification | Skin/Eye Irritant (Cat 2)STOT SE 3 | Standard PPE (Nitrile gloves, goggles) required. |
| Odor | Potential Stench | Waste containers must be hermetically sealed to prevent facility-wide odor complaints. |
Part 2: Pre-Disposal Risk Assessment (The "Why")
Effective safety relies on understanding the causality of accidents. For this specific compound, the disposal protocol is designed to mitigate two primary risks:
-
The Oxidizer Hazard (Chemical Incompatibility): The sulfur atom in the 2-(oxan-2-ylsulfanyl) chain is a reducing agent. If this waste is inadvertently poured into a container holding oxidizing acids (e.g., Chromic acid cleaning solutions or Nitric acid waste), a violent exothermic reaction will occur, potentially evolving toxic sulfur dioxide (
) gas.-
Rule: Segregate strictly from Oxidizing Waste streams.
-
-
The Odor Hazard (Operational Disruption): The THP protecting group is acid-sensitive. If disposed of in a highly acidic aqueous waste stream (pH < 2), the THP group may cleave, generating free thioglycolic acid derivatives. These have a low odor threshold and can trigger facility evacuations due to "gas leak" false alarms.
-
Rule: Maintain waste pH > 4 or dispose of as solid waste in sealed secondary containment.
-
Part 3: Disposal Workflow & Decision Tree
The following logic gate determines the correct waste stream for your specific sample state.
Caption: Decision matrix for segregating sulfur-containing organic acid waste based on physical state and solvent compatibility.
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Best for: Expired reagents, recrystallization solids, or spill cleanup residues.
-
Primary Containment: Transfer the solid material into a chemically compatible screw-top container (HDPE or Glass).
-
Note: Do not fill more than 90% full.
-
-
Odor Sealing (Crucial): Place the primary container inside a clear polyethylene zip-lock bag. Seal the bag.
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "2-(oxan-2-ylsulfanyl)acetic Acid" (Do not use abbreviations).[1]
-
Hazard Checkboxes: [x] Irritant [x] Toxic.
-
Special Note: Write "CONTAINS SULFUR - POTENTIAL STENCH" clearly on the tag.
-
-
Storage: Store in the Solid Organic Waste satellite accumulation area until pickup.
Protocol B: Disposal of Liquid Waste (Solutions)
Best for: Reaction mother liquors, washes, or dissolved samples.
-
Compatibility Check: Ensure the waste container does NOT contain:
-
Nitric Acid (
) -
Peroxides (
) -
Bleach (
) -
Reason: Mixing sulfides with these creates heat and gas.
-
-
Solvent Segregation:
-
If dissolved in Dichloromethane/Chloroform : Pour into Halogenated Organic Waste .
-
If dissolved in Methanol/Ethyl Acetate/Water : Pour into Non-Halogenated Organic Waste .
-
-
pH Check (Self-Validating Step):
-
If the solution is highly acidic (pH < 2), neutralize slightly with Sodium Bicarbonate (
) to pH 4–7 before adding to the waste drum. -
Why? This prevents the acid-catalyzed hydrolysis of the THP ring inside the waste drum, preventing odor formation.
-
-
Closure: Cap the waste container tightly immediately after addition.
Protocol C: Spill Management (Emergency Contingency)
If 2-(oxan-2-ylsulfanyl)acetic Acid is spilled on the bench or floor:
-
Evacuate & Ventilate: If the quantity is >10g or if odor is strong, evacuate the immediate area and increase ventilation.
-
PPE: Don Nitrile gloves, lab coat, and safety goggles.[2]
-
Neutralization/Absorption:
-
Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate . This neutralizes the carboxylic acid.
-
Cover the powder with an inert absorbent (Vermiculite or clay cat litter).
-
-
Cleanup: Scoop the mixture into a bag.
-
Surface Decontamination: Wipe the area with a dilute soap solution.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for segregation of organic acids and oxidizers).
-
PubChem. (2024). Compound Summary: 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid (Structural Analog Safety Data). National Library of Medicine. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Tetrahydro-2H-pyran-2-ol (THP Precursor Safety). (Used for THP-group hazard extrapolation). Link
-
University of North Carolina EHS. (2025). Laboratory Waste Management Plan: Segregation of Acids and Organic Waste.Link
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(oxan-2-ylsulfanyl)acetic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 2-(oxan-2-ylsulfanyl)acetic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a procedural and logical approach that builds a culture of safety and trust within your laboratory.
Foundational Hazard Assessment
Therefore, we must operate under the assumption that 2-(oxan-2-ylsulfanyl)acetic acid presents the following primary hazards:
-
Acute Toxicity: Potential for harm from short-term exposure via ingestion, dermal contact, or inhalation.[1]
-
Corrosivity: High likelihood of causing severe skin burns and eye damage upon contact.[1][2][3]
-
Irritation: May cause irritation to the respiratory system.[4][5]
This assessment dictates a stringent, multi-layered PPE strategy to prevent any direct contact with the substance.
Core Personal Protective Equipment (PPE) Directives
The minimum PPE for handling 2-(oxan-2-ylsulfanyl)acetic acid involves comprehensive protection for the eyes, face, hands, and body.[6][7] The selection of each component must be deliberate and based on the specific hazards identified.
| Protection Area | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: The high risk of severe eye damage necessitates robust protection.[1][2] Standard safety glasses are insufficient.[7][8] Goggles: Must be ANSI Z87.1 compliant, providing a full seal around the eyes to protect against splashes and vapors.[6][7][8] Face Shield: Worn in addition to goggles, a face shield is required whenever there is a significant splash hazard, such as when transferring liquids or working with larger quantities.[7] |
| Hands | Chemically Resistant Gloves (Double-Gloved) | Rationale: Dermal contact is a primary route of exposure with potentially toxic and corrosive effects.[1][2] Inner Glove: Nitrile gloves provide a good baseline of chemical resistance for incidental contact.[7][9] Outer Glove: A thicker, more robust glove such as neoprene or butyl rubber should be worn over the nitrile glove for extended handling or when a higher risk of splash exists. Always consult the glove manufacturer's compatibility chart for breakthrough times.[9] |
| Body | Flame-Resistant Laboratory Coat & Chemical Apron | Rationale: Protects the skin on the arms and torso from splashes and spills. Lab Coat: A flame-resistant (FR) coat is recommended due to the combustible nature of similar organic acids. It should be fully buttoned with sleeves rolled down.[6][8] Chemical Apron: A rubberized or PVC apron worn over the lab coat provides an additional barrier of protection when handling significant quantities of the acid. |
| Respiratory | Use in a Certified Chemical Fume Hood | Rationale: Inhalation of vapors or aerosols can cause respiratory irritation and potential toxicity.[5][10] Primary Control: All handling of 2-(oxan-2-ylsulfanyl)acetic acid must be performed within a properly functioning and certified chemical fume hood to minimize vapor inhalation. Secondary Control: If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[8] |
| Footwear | Closed-Toe, Non-Perforated Shoes | Rationale: Protects feet from spills. Shoes should be made of a non-porous material like leather.[11] Fabric or mesh shoes are not permitted.[11] |
Procedural, Step-by-Step Guidance
Adherence to established protocols is as crucial as the PPE itself. The following workflows are designed to be self-validating systems, ensuring safety at each step.
PPE Donning & Doffing Sequence
Donning (Putting On):
-
Footwear & Clothing: Confirm you are wearing long pants and appropriate closed-toe shoes.[6][7][11]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on and fully fasten the lab coat.
-
Chemical Apron: If required, don the chemical apron.
-
Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing (Taking Off): The principle is to touch contaminated items only with other contaminated items (outer gloves).
-
Outer Gloves: Remove the outer gloves, turning them inside out without touching the exterior surface.
-
Face Shield & Goggles: Remove face and eye protection from the back.
-
Apron & Lab Coat: Unfasten and remove, rolling it away from your body to contain any contamination on the inside.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare hands.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][12]
Emergency Protocol: Chemical Spill Response
In the event of a spill, a calm and methodical response is critical. The following workflow should be practiced regularly.
Caption: Workflow for a chemical spill response.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of 2-(oxan-2-ylsulfanyl)acetic acid and associated materials.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[2]
-
Chemical Waste: Unused or waste 2-(oxan-2-ylsulfanyl)acetic acid must be disposed of in accordance with local, state, and federal regulations. Never pour it down the drain.[2] It should be collected in a compatible, labeled hazardous waste container.
-
Decontamination: Work surfaces and equipment should be thoroughly decontaminated after use. Launder non-disposable protective clothing, like lab coats, separately from personal clothing.[12]
By integrating this comprehensive PPE and procedural guide into your laboratory's standard operating procedures, you can build a robust safety culture that protects your most valuable asset: your scientists.
References
- Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services, University of Arizona.
- How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager.
- BSU Laboratory PPE Selection Guide (by Task).
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Selecting PPE for the Laboratory. (2021, August). West Chester University Environmental Health and Safety.
- Thioglycolic acid Safety D
- Thioglycolic Acid CAS No 68-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
- Safety Data Sheet - Acetic Acid. (2025, September 13). Sigma-Aldrich.
- Safety Data Sheet - Acetic Acid. (2015, March 19). Fisher Scientific.
- Safety Data Sheet - Thioglycolic acid 99%. (2024, November 4). carlroth.com.
- THIOGLYCOLIC ACID 99% Safety D
- 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid Safety and Hazards.
- (Benzothiazol-2-ylsulfanyl)
- MATERIAL SAFETY DATA SHEET THIOGLYCOLLIC ACID. Oxford Lab Fine Chem LLP.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.ca [fishersci.ca]
- 4. 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid | C10H10O3S | CID 290218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
